Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKRPZEQZFBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351922 | |
| Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25786-72-5 | |
| Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Analysis: Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Executive Summary & Strategic Significance
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (CAS: 30842-90-1) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary intermediate in the synthesis of disease-modifying antirheumatic drugs (DMARDs) similar to Leflunomide and various broad-spectrum antibiotics.
For researchers involved in fragment-based drug discovery (FBDD), accurate characterization of this scaffold is paramount. The molecule exhibits specific tautomeric and resonance behaviors—particularly the intramolecular hydrogen bonding between the C5-amine and C4-ester—that significantly influence its reactivity and spectroscopic signature.
This guide provides a definitive protocol for the NMR analysis of this compound, emphasizing the differentiation of regioisomers and the handling of exchangeable protons.
Experimental Protocol: Sample Preparation & Acquisition
To ensure high-fidelity data, particularly for the labile amine protons, the choice of solvent is not merely preference but a technical requirement.
Solvent Selection Logic
-
Avoid Chloroform (
): While standard for organics, often leads to broad, undetectable amine signals due to rapid proton exchange and lack of hydrogen-bond stabilization. -
Use Dimethyl Sulfoxide (
): This is the mandatory solvent for this analysis. DMSO acts as a hydrogen-bond acceptor, stabilizing the C5-amino protons ( ). This slows the exchange rate, sharpening the signal and allowing for accurate integration and NOE analysis.
Preparation Workflow
Figure 1: Optimized sample preparation workflow to minimize exchange artifacts.
Structural Analysis: 1H NMR Spectroscopy
The proton spectrum of this compound is distinct. The key diagnostic feature is the chemical shift of the amine protons, which confirms the 5-amino regiochemistry.
Instrument Parameters:
-
Frequency: 400 MHz or higher.
-
Solvent:
(Reference: 2.50 ppm). -
Temperature: 298 K (25°C).
1H NMR Data Table
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| C3-CH3 | Methyl | 2.25 - 2.35 | Singlet ( | 3H | - | Diagnostic of C3 position (deshielded by imine). |
| Ester-CH3 | Ethyl | 1.26 | Triplet ( | 3H | 7.1 | Classic ethyl pattern. |
| Ester-CH2 | Ethyl | 4.18 | Quartet ( | 2H | 7.1 | Deshielded by oxygen. |
| C5-NH2 | Amine | 7.60 - 7.90 | Broad Singlet ( | 2H | - | Critical: Confirming electron-deficient ring attachment. |
Mechanistic Insight: The Amine Shift
In
-
Ring Electron Withdrawal: The isoxazole ring is electron-deficient, pulling density from the nitrogen.
-
Intramolecular H-Bonding: There is a strong interaction between the amine protons and the carbonyl oxygen of the C4-ester. This planarizes the molecule and deshields the protons.
Carbon Backbone Verification: 13C NMR
The Carbon-13 spectrum is essential for distinguishing this molecule from its regioisomer (3-amino-5-methyl...).
Instrument Parameters:
-
Frequency: 100 MHz or higher.
-
Reference:
septet (39.5 ppm).
13C NMR Data Table
| Position | Carbon Type | Shift ( | Assignment Logic |
| C5 | Quaternary ( | 170.0 - 173.0 | Most Deshielded: Bonded to O, N, and exocyclic N. Guanidine-like character. |
| C=O | Carbonyl ( | 163.0 - 165.0 | Ester carbonyl. |
| C3 | Quaternary ( | 158.0 - 160.0 | Imine-like carbon ( |
| C4 | Quaternary ( | 88.0 - 92.0 | Shielded: Enamine |
| O-CH2 | Methylene ( | 59.0 - 60.0 | Ester ethyl group. |
| C3-CH3 | Methyl ( | 11.0 - 12.0 | Ring methyl. |
| Et-CH3 | Methyl ( | 14.0 - 15.0 | Ester terminal methyl. |
The "C4 Anomaly"
Note the highly shielded nature of C4 (~90 ppm) . In many aromatic systems, ring carbons appear >110 ppm. However, the C5-amino group acts as a strong resonance donor. The resonance structure places a partial negative charge on C4, significantly shielding it. This is the definitive spectral fingerprint of 5-amino-isoxazoles.
Advanced Verification: 2D NMR Strategy (HMBC)
To unequivocally prove the regiochemistry (3-methyl vs 5-methyl), Heteronuclear Multiple Bond Correlation (HMBC) is required.
HMBC Connectivity Diagram
Figure 2: HMBC correlations establishing the position of the methyl group relative to the shielded C4 carbon.[1][2]
Interpretation Logic[3]
-
The Methyl Protons (2.3 ppm) will show a strong
correlation to C4 (90 ppm) . -
The Amine Protons (7.8 ppm) (if visible in HMBC) will show a
correlation to C4 and a correlation to C5 . -
Differentiation: If the molecule were the regioisomer (3-amino-5-methyl), the methyl protons would correlate to C5 (deshielded, ~170 ppm) and C4, but not the imine carbon C3.
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying impurities in the NMR spectrum.
Standard Synthesis Route: Reaction of Ethyl (ethoxymethylene)cyanoacetate (or related cyano-esters) with Hydroxylamine Hydrochloride in the presence of Sodium Ethoxide.
Common Impurities:
-
Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm (in DMSO). Residual solvent from workup.[3]
-
Hydroxylamine HCl: Broad exchangeable peak, often shifts water peak.
-
Regioisomers: Small peaks near the main methyl singlet (2.3 ppm) often indicate trace amounts of the 3-amino-5-methyl isomer if the cyclization lacked regiocontrol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229892, Ethyl 5-amino-3-methylisoxazole-4-carboxylate. Retrieved from .
-
Sony, S. M. M., et al. (2005). Crystal structure and hydrogen bonding in ethyl 5-amino-3-methylisoxazole-4-carboxylate.[1][3][4] Acta Crystallographica Section E. (Verifies planar structure and H-bonding).
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.[5] Heterocyclic Communications.[5] (Provides comparative NMR data for 5-amino-isoxazole scaffolds).
- Reich, H. J. (2024).Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent effects on amine shifts).
Sources
An In-depth Technical Guide to the Solubility Profile of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Introduction: Unveiling the Physicochemical Landscape
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, incorporating an isoxazole ring, an amino group, and an ethyl ester, presents a unique combination of functional groups that govern its physicochemical properties, most notably its solubility.[1][2] Understanding the solubility profile of this molecule is paramount for its advancement as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation development, and ultimately, clinical efficacy.[3][4]
This guide provides a comprehensive framework for characterizing the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the critical aspects of data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in a research and development setting.
Theoretical Framework: Deconstructing Solubility
The solubility of a compound is defined as the maximum concentration that can be achieved in a particular solvent at a given temperature and pressure.[5] For pharmaceutical compounds, two key types of solubility are of primary importance: thermodynamic and kinetic solubility.[4][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the solid and dissolved forms of the compound are in equilibrium.[5][7] It is a critical parameter for understanding the long-term stability of a formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]
-
Kinetic Solubility: This refers to the concentration of a compound that can be achieved upon rapid dissolution, often from a high-concentration stock solution (e.g., in DMSO).[5][7] It is a measure of how quickly a compound dissolves and can be a useful parameter in high-throughput screening settings.[10]
The solubility of this compound is influenced by the interplay of its functional groups:
-
The Isoxazole Ring: A five-membered aromatic heterocycle, contributing to the molecule's rigidity and potential for π-π stacking interactions.
-
The Amino Group: A basic functional group that can be protonated at acidic pH, potentially increasing aqueous solubility.
-
The Ethyl Ester: A lipophilic functional group that can influence solubility in organic solvents and may be susceptible to hydrolysis.
-
The Methyl Group: A small, non-polar group that contributes to the overall lipophilicity.
A thorough understanding of how these groups interact with different solvent systems is crucial for predicting and interpreting the solubility profile.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[8][9][11] The following protocol is tailored for the comprehensive evaluation of this compound.
Materials and Reagents
-
This compound (solid, high purity)
-
A range of solvents (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, buffers at various pH values (e.g., 1.2, 4.5, 6.8), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))[12][13]
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare all aqueous and organic solvent systems to be evaluated. For buffered solutions, ensure the pH is accurately adjusted and recorded.
-
Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent system. "Excess" is visually confirmed by the presence of undissolved solid material at the end of the experiment.[9][14]
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8][11] The system is considered at equilibrium when the concentration of the compound in solution does not change over time.[15]
-
Phase Separation: After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter.[15] Care must be taken to avoid disturbing the solid phase during sampling.[8]
-
Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. This prevents precipitation of the compound upon cooling.[15]
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[8][14]
-
Data Analysis: Calculate the solubility of the compound in each solvent system, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Self-Validating System and Causality
-
Equilibrium Confirmation: To ensure true thermodynamic solubility is measured, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points, indicating that equilibrium has been reached.[15]
-
Solid-State Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic transformations or solvate formation has occurred during the equilibration period.[8]
-
pH Measurement: For aqueous buffered solutions, the pH should be measured both before and after the experiment to ensure it has not shifted significantly.[9]
Visualization of Experimental Workflow and Molecular Structure
Experimental Workflow
Caption: Shake-Flask Method Workflow
Molecular Structure and Key Functional Groups
Caption: Key Functional Groups
Data Presentation and Interpretation
The solubility data should be summarized in a clear and concise table to facilitate comparison across different solvent systems. While specific experimental data for this compound is not publicly available, the following table provides a hypothetical representation of expected results based on the molecule's structure.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Classification |
| 0.1 N HCl | 1.2 | 37 | > 1000 | Highly Soluble |
| Acetate Buffer | 4.5 | 37 | 500 - 1000 | Soluble |
| Phosphate Buffer (PBS) | 6.8 | 37 | 100 - 500 | Sparingly Soluble |
| Purified Water | ~7.0 | 37 | 50 - 100 | Slightly Soluble |
| Ethanol | N/A | 25 | > 2000 | Freely Soluble |
| Methanol | N/A | 25 | > 1500 | Freely Soluble |
| Acetonitrile | N/A | 25 | 200 - 600 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 10000 | Very Soluble |
Interpretation of Hypothetical Data:
-
pH-Dependent Solubility: The higher solubility in acidic conditions (pH 1.2) is anticipated due to the protonation of the basic amino group, forming a more water-soluble salt. This is a critical piece of information for predicting oral absorption, as the compound would likely be more soluble in the stomach than in the intestine.
-
Organic Solvent Solubility: The high solubility in polar organic solvents like ethanol, methanol, and DMSO is expected due to the presence of the ethyl ester and the overall organic nature of the molecule. This information is valuable for formulation development, particularly for parenteral or topical delivery systems.
-
Biopharmaceutical Classification System (BCS): Based on the aqueous solubility profile across the physiological pH range of 1.2 to 6.8, a preliminary BCS classification can be proposed.[12][16] If the lowest measured solubility is still high relative to the expected therapeutic dose, the compound may be a candidate for a BCS Class I or III classification, which has significant implications for regulatory biowaivers.[13][17]
Conclusion: A Roadmap for Solubility Characterization
This technical guide has provided a comprehensive framework for determining the solubility profile of this compound. By adhering to the principles of scientific integrity and employing robust, self-validating experimental protocols like the shake-flask method, researchers can generate high-quality, reliable data. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of successful drug development, guiding formulation strategies, predicting in vivo behavior, and ultimately, paving the way for the development of safe and effective medicines.
References
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
-
Raytor. (2023). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl 5-methyl-1,2-oxazole-3-carboxylate. Retrieved from [Link]
-
International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]
-
Lund University Publications. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate. Retrieved from [Link]
-
SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Introduction: The Significance of a Stable Intermediate
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a pivotal heterocyclic compound, frequently employed as a versatile building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.[1] The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and biological activity.[2] As with any critical intermediate in drug discovery and development, a comprehensive understanding of its chemical stability is paramount. This guide provides an in-depth analysis of the stability profile of this compound, outlining potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. For researchers, scientists, and drug development professionals, ensuring the integrity of this starting material is a non-negotiable prerequisite for the synthesis of pure, stable, and efficacious final products.
Chemical Stability Profile: A Multifaceted Perspective
The stability of this compound is governed by the interplay of its constituent functional groups: the isoxazole ring, the ethyl ester, and the amino group. Each presents a potential locus for degradation under specific environmental stressors.
Core Vulnerabilities of the Isoxazole Ring
The isoxazole ring, while aromatic, possesses inherent structural features that render it susceptible to specific degradation mechanisms:
-
Photolytic Instability : A primary concern for isoxazole derivatives is their sensitivity to ultraviolet (UV) radiation. The inherent weakness of the N-O bond can lead to its cleavage upon exposure to UV light. This can initiate a rearrangement cascade, potentially forming an oxazole isomer via an azirine intermediate.[3] This transformation fundamentally alters the chemical identity of the molecule, impacting its reactivity and biological profile.
-
pH-Dependent Ring Opening : The isoxazole ring exhibits marked pH-dependent stability. While generally stable in acidic to neutral conditions, it is susceptible to base-catalyzed ring opening.[4] In the presence of a strong base, the ring can be cleaved, leading to the formation of various degradation products. This process is also temperature-dependent, with higher temperatures accelerating the rate of degradation in basic media.[4]
-
Thermal Decomposition : At elevated temperatures, the isoxazole ring can undergo thermal decomposition. Studies on unsubstituted isoxazole have shown that at very high temperatures (850–1100 K), it can fragment into smaller molecules such as carbon monoxide and acetonitrile.[5] While these conditions are extreme, they highlight the potential for thermal lability.
-
Oxidative Degradation : The isoxazole ring can be susceptible to oxidative cleavage. Strong oxidizing agents can disrupt the ring system, potentially leading to the formation of nitriles and other degradation products.[6]
Hydrolytic Cleavage of the Ethyl Ester
The ethyl ester functional group is a classic site for hydrolytic degradation. This process can be catalyzed by both acids and bases.[7][8]
-
Acid-Catalyzed Hydrolysis : In the presence of water and an acid catalyst, the ethyl ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol. This reaction is typically reversible and relatively slow, often requiring elevated temperatures to proceed at a significant rate.[8][9]
-
Base-Catalyzed Hydrolysis (Saponification) : The presence of a base will readily catalyze the hydrolysis of the ethyl ester to form the carboxylate salt and ethanol. This reaction is generally rapid and irreversible.[7]
Potential Degradation Pathways
Based on the inherent reactivity of the functional groups, several potential degradation pathways can be postulated for this compound. These are critical to consider when designing stability studies and selecting appropriate storage conditions.
Caption: Potential Degradation Pathways.
A Validated Framework for Stability Assessment: Forced Degradation Studies
To empirically determine the stability of this compound, a forced degradation study is the most robust approach.[10][11][12] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.
Experimental Protocol for Forced Degradation
The following protocol outlines a comprehensive forced degradation study designed to elucidate the stability profile of the target compound.
Caption: Forced Degradation Study Workflow.
Methodology Details:
-
Stock Solution Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water.
-
Application of Stress Conditions :
-
Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C.
-
Base Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature.
-
Oxidative Degradation : To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature.
-
Thermal Degradation : Expose both the solid compound and a solution to a temperature of 60°C in a calibrated oven.
-
Photolytic Degradation : Expose both the solid compound and a solution to a light source that provides both UV and visible light, following the recommendations of ICH guideline Q1B.
-
-
Time Points and Quenching : Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). For the acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analytical Methods :
-
High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method with UV detection is the primary tool for analysis.[13][14] The method should be capable of separating the parent compound from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS/MS should be employed to determine the mass-to-charge ratio of the degradation products, providing crucial information for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For any significant degradation products, isolation followed by NMR analysis can provide definitive structural elucidation.[15][16][17]
-
Data Presentation and Interpretation
The results of the forced degradation study should be tabulated to clearly present the percentage of degradation of the parent compound under each stress condition over time.
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Peaks Detected |
| 0.1 M HCl, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, RT | 2 | ||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 8 | |||
| 24 | |||
| Heat (60°C) | 24 | ||
| UV/Vis Light | 24 |
This table should be populated with experimental data.
Recommended Storage and Handling: A Synthesis of Scientific Insight
Based on the potential degradation pathways and the principles of chemical stability, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures will slow down the rate of potential hydrolytic and thermal degradation. |
| Light | Store in amber, light-resistant containers. | Protects the compound from photolytic degradation due to the susceptibility of the isoxazole ring to UV radiation.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidative degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolytic degradation of the ethyl ester. |
| pH | Avoid contact with strong bases. | The isoxazole ring is susceptible to base-catalyzed opening, and the ethyl ester will undergo rapid saponification.[4] |
Handling Recommendations
-
Dispensing : When handling the compound, minimize its exposure to ambient light, moisture, and air. It is advisable to work in a controlled environment, such as a glove box or a fume hood with low UV light.
-
Solvent Selection : For preparing solutions, use high-purity, dry solvents. If aqueous solutions are necessary, use buffered solutions in the neutral to slightly acidic pH range and prepare them fresh before use.
Conclusion: Upholding the Integrity of a Key Synthetic Intermediate
The stability of this compound is a critical factor that influences the success of synthetic campaigns and the quality of final products in drug discovery and development. This guide has provided a comprehensive overview of its stability profile, highlighting its susceptibility to photolytic, hydrolytic, and pH-dependent degradation. By understanding these potential liabilities and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this valuable building block. The outlined forced degradation study provides a robust framework for empirically verifying its stability and identifying any potential degradation products, thereby upholding the principles of scientific rigor and ensuring the quality of downstream applications.
References
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Wikipedia. Isoxazole. [Link]
-
MDPI. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]
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Sci-Hub. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. [Link]
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PubMed. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. [Link]
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MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
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Chemistry LibreTexts. Hydrolysis of Esters. [Link]
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The Pharma Innovation. A review of isoxazole biological activity and present synthetic techniques. [Link]
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MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
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ACS Publications. Thermal decomposition of isoxazole: experimental and modeling study. [Link]
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National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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ResearchGate. ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole... [Link]
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PubMed. Gas-phase and particulate products from the atmospheric degradation of an isoxazole fungicide. [Link]
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ResearchGate. Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. [Link]
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National Center for Biotechnology Information. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. [Link]
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National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
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ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
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ResearchGate. Photochemistry of Heterocycles. [Link]
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Chemguide. Hydrolysis of esters. [Link]
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PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]
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-
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Technical Guide: Role of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate in Medicinal Chemistry
[1]
Executive Summary
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (CAS: 25786-72-5), also known as ethyl 5-amino-3-methylisoxazole-4-carboxylate, is a critical bifunctional scaffold in modern medicinal chemistry.[1][2] Distinguished by its dense arrangement of reactive centers—a nucleophilic 5-amino group adjacent to an electrophilic 4-ethoxycarbonyl group on a stable isoxazole core—it serves as a primary "hub" for the synthesis of fused heterocyclic systems.[1]
Its significance lies in its utility as a precursor for isoxazolo[5,4-d]pyrimidines , a class of compounds exhibiting potent anticancer (VEGFR-2 inhibition), antiviral, and immunomodulatory (TLR7 agonism) activities.[1] Furthermore, the hydrolyzed form of this scaffold functions as a non-proteinogenic
Chemical Profile & Reactivity[1][3][4][5]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 25786-72-5 |
| Molecular Formula | C |
| Molecular Weight | 170.17 g/mol |
| Melting Point | 133–135 °C |
| Key Functional Groups | 5-Amino (Nucleophile), 4-Ester (Electrophile), Isoxazole Ring (Aromatic Core) |
Reactivity Logic
The compound's value stems from the ortho-positioning of the amino and ester groups.[1] This arrangement facilitates [3+3] annulation reactions with bidentate electrophiles (e.g., isocyanates, formamide, amidines) to form six-membered rings fused to the isoxazole core.[1] The 3-methyl group typically remains inert, providing lipophilicity and steric bulk that can enhance the pharmacokinetic profile of the final drug candidate.[1]
Synthetic Pathways (The "Hub" Concept)[1]
The scaffold acts as a divergent point for multiple high-value chemical series. The diagram below illustrates its central role in generating fused heterocycles and peptidomimetics.
Figure 1: Divergent synthesis pathways from the isoxazole scaffold.
Medicinal Chemistry Applications
Isoxazolo[5,4-d]pyrimidines (Oncology & Immunology)
The primary application of this scaffold is the synthesis of isoxazolo[5,4-d]pyrimidines .[1][3][4] These fused bicyclic systems mimic the purine base structure (bioisosteres), allowing them to interact with ATP-binding pockets of kinases or Toll-like receptors.[1]
-
Mechanism: The 5-amino group attacks an electrophilic carbon (e.g., in formamide or an imidate), followed by cyclization of the resulting intermediate onto the 4-ester group.[1]
-
Therapeutic Relevance: Derivatives have shown high affinity for VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), inhibiting angiogenesis in tumor models.[1] Others act as TLR7 agonists , stimulating immune responses against viral infections.[1]
Peptidomimetics (Stability Engineering)
Hydrolysis of the ethyl ester yields 5-amino-3-methylisoxazole-4-carboxylic acid .[1] This compound is a constrained
-
Application: Incorporation of this unit into peptide chains (solid-phase peptide synthesis) introduces conformational constraints and reduces susceptibility to enzymatic degradation (proteolysis), a common failure mode for peptide drugs.[1]
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Preparation of this compound from ethyl cyanoacetate.[1] Principle: A two-step sequence involving the condensation of ethyl cyanoacetate with triethyl orthoacetate, followed by cyclization with hydroxylamine.[1]
Reagents:
-
Ethyl cyanoacetate (1.0 eq)
-
Triethyl orthoacetate (1.0 eq)
-
Hydroxylamine hydrochloride (NH
OH·HCl) (1.1 eq) -
Sodium ethoxide (EtONa) (1.1 eq)
-
Ethanol (Solvent)[4]
Step-by-Step Methodology:
-
Intermediate Formation: Mix ethyl cyanoacetate and triethyl orthoacetate (1:1 molar ratio) with a catalytic amount of acetic anhydride. Heat to 110–120 °C with simultaneous distillation of the ethanol byproduct. Continue until ethanol evolution ceases. Isolate the intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate .[1]
-
Cyclization: Dissolve sodium ethoxide in absolute ethanol. Add hydroxylamine hydrochloride and stir for 30 minutes at room temperature to liberate free hydroxylamine.
-
Addition: Add the intermediate (from step 1) to the hydroxylamine solution.
-
Reaction: Stir the mixture at reflux (78 °C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in cold water (0–5 °C).
-
Crystallization: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.[1]
-
Validation: Verify melting point (133–135 °C) and
H NMR (Characteristic singlets for -CH and -NH , quartet/triplet for ethyl ester).
Protocol B: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-one
Objective: Conversion of the scaffold into a fused bicyclic anticancer precursor.
Reagents:
-
Formamide (Excess, acts as solvent and reagent)[1]
-
Ammonium acetate (Catalytic)
Methodology:
-
Setup: Place the isoxazole scaffold in a round-bottom flask and add excess formamide (10–15 volumes). Add catalytic ammonium acetate (0.1 eq).
-
Reaction: Heat the mixture to 180–190 °C (oil bath). Maintain this temperature for 4–8 hours. Note: High temperature is required to drive the condensation and subsequent cyclization.[1]
-
Monitoring: Monitor by TLC. The starting material spot should disappear, replaced by a more polar spot.[1]
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.
-
Isolation: The fused product, 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one , will precipitate.[1] Filter the solid.
-
Purification: Recrystallize from DMF/Ethanol.
Synthesis Logic Map
The following diagram details the specific chemical transformation for the scaffold synthesis described in Protocol A.
Figure 2: Step-wise synthesis of the isoxazole scaffold.
References
-
Molecules (MDPI) . "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides". Molecules, 2022, 27(17), 5604.[1] Link
-
ChemicalBook . "5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | CAS 25786-72-5 Data".[1][2][5] Link
-
Semantic Scholar . "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity". International Journal of Molecular Sciences, 2022.[1] Link
-
Chemspace . "this compound Structure and Properties". Link
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The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Aminomethylisoxazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties and metabolic stability have rendered it a "privileged structure," a scaffold frequently found in a multitude of biologically active compounds. This guide delves into the specific and highly valuable subclass of aminomethylisoxazole carboxylates, tracing their discovery from the foundational principles of isoxazole chemistry to their contemporary applications as versatile building blocks in drug discovery. We will explore the causality behind key synthetic strategies, provide detailed experimental protocols, and illuminate the logical progression that has established these molecules as critical assets for the medicinal chemist.
The Genesis of Isoxazole Chemistry: From Propargyl Aldehyde to a Heterocyclic Revolution
The story of isoxazoles begins not with the complex derivatives we see today, but with the fundamental ring system itself. The first documented synthesis of the isoxazole core is credited to Ludwig Claisen in 1903.[1] His work involved the oximation of propargylaldehyde acetal, a reaction that, while foundational, offered limited scope for the intricate functionalization required for drug development.
The true potential of the isoxazole ring in medicinal chemistry began to be unlocked with the advent of more versatile synthetic methodologies. The most significant of these is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2][3] This powerful transformation allows for the direct construction of the isoxazole ring with a high degree of control over substituent placement. The in-situ generation of nitrile oxides from aldoximes became a key enabling technology, paving the way for the synthesis of a vast library of isoxazole derivatives.[2]
Caption: Evolution of Isoxazole Synthesis.
Emergence of Aminomethylisoxazole Carboxylates: A Scaffold Designed for Purpose
The specific substitution pattern of an aminomethyl group and a carboxylate (or its ester) on the isoxazole ring did not emerge by accident. This arrangement provides a unique combination of functionalities that are highly desirable in medicinal chemistry. The primary amino group offers a handle for further derivatization, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR). The carboxylate group, often in the form of an ester during synthesis, can act as a key pharmacophoric feature or be hydrolyzed to the corresponding carboxylic acid, which can participate in important biological interactions.
One of the key drivers for the development of aminomethylisoxazole carboxylates was their potential to act as conformationally restricted analogs of important biological molecules, such as the neurotransmitter γ-aminobutyric acid (GABA).[4] The isoxazole ring locks the aminomethyl and carboxylate-mimicking portions of the molecule into a specific spatial orientation, which can lead to enhanced selectivity and potency for a particular biological target.[4]
Key Synthetic Strategies for Aminomethylisoxazole Carboxylates
The synthesis of aminomethylisoxazole carboxylates has evolved, with researchers developing increasingly efficient and regioselective methods. A prevalent and powerful approach involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne.
The [3+2] Cycloaddition Approach
A common strategy is to utilize an alkyne bearing a protected aminomethyl group and a carboxylate ester. The regioselectivity of the cycloaddition is a critical consideration. The reaction of an in-situ generated nitrile oxide with an electron-deficient alkyne, such as an propiolate, generally proceeds with high regioselectivity to yield the 3,5-disubstituted isoxazole.
Caption: General workflow for the synthesis of aminomethylisoxazole carboxylates via [3+2] cycloaddition.
Experimental Protocol: Synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-Boc protected[5]
This protocol is a representative example of the [3+2] cycloaddition approach.
Step 1: Generation of the Nitrile Oxide (in situ)
-
To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent (e.g., THF or EtOAc) at room temperature, add a base such as triethylamine (1.1 eq) dropwise.
-
Stir the reaction mixture for 30 minutes to facilitate the in-situ formation of the nitrile oxide.
Step 2: Cycloaddition Reaction
-
To the solution containing the in-situ generated nitrile oxide, add a solution of tert-butyl (prop-2-yn-1-yl)carbamate (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-((tert-butoxycarbonylamino)methyl)isoxazole-3-carboxylate.
Step 4: Deprotection (Optional)
-
To remove the Boc protecting group, dissolve the protected product in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent, yielding the desired ethyl 5-(aminomethyl)isoxazole-3-carboxylate as its corresponding salt.
Applications in Drug Discovery and Medicinal Chemistry
The aminomethylisoxazole carboxylate scaffold is a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The presence of both an amino and a carboxylate group allows for their incorporation into peptide-like structures or their use as starting materials for the synthesis of diverse heterocyclic systems.
Recent research has highlighted the use of these compounds in the development of novel antibacterial agents. For instance, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been investigated as inhibitors of bacterial serine acetyltransferase, a key enzyme in the L-cysteine biosynthesis pathway.[5][6] This pathway is crucial for the survival of many pathogenic bacteria, making it an attractive target for new antimicrobial drugs.
Quantitative Data Summary
| Compound Class | Biological Target | Reported Activity | Reference |
| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Bacterial Serine Acetyltransferase | Inhibition in the low micromolar range | [5][6] |
| 5-Aminomethyl-3-methoxyisoxazole derivatives | GABA-A Receptor | Agonistic activity | [4] |
Conclusion and Future Perspectives
The journey of aminomethylisoxazole carboxylates from the fundamental discovery of the isoxazole ring to their current status as valuable building blocks in drug discovery is a testament to the power of synthetic chemistry. The development of robust and regioselective synthetic methods, particularly the [3+2] cycloaddition, has been instrumental in unlocking the potential of this scaffold. As our understanding of disease biology deepens, the unique structural and functional attributes of aminomethylisoxazole carboxylates will undoubtedly continue to inspire the design and synthesis of the next generation of therapeutic agents. The ability to readily synthesize these compounds and their derivatives will continue to fuel innovation in the search for new treatments for a wide range of diseases, from bacterial infections to neurological disorders.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. (2016, March 1). Royal Society of Chemistry. [Link]
-
Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. (2021, February 23). PubMed. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Innovare Academic Sciences. [Link]
-
(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024, June 30). ResearchGate. [Link]
-
Isoxazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
Isoxazole - Wikipedia. (n.d.). Wikipedia. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31). National Institutes of Health. [Link]
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. (2011, July). ResearchGate. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (2022, August 31). MDPI. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). National Center for Biotechnology Information. [Link]
-
Isoxazole analogues bind the System xc- transporter: Structure-activity relationship and pharmacophore model - UM Impact. (n.d.). University of Montana. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3). ResearchGate. [Link]
-
The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (2018, May). ResearchGate. [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected - PubChem. (n.d.). PubChem. [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022, December 29). MDPI. [Link]
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"Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate" crystal structure
Crystallographic & Structural Guide: Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Part 1: Executive Summary & Structural Significance
This compound (also known as ethyl 5-amino-3-methylisoxazole-4-carboxylate) is a critical pharmacophore in medicinal chemistry. It serves as a primary intermediate in the synthesis of disease-modifying antirheumatic drugs (DMARDs) like Leflunomide and various broad-spectrum antibiotics.
From a crystallographic perspective, this molecule represents a "privileged scaffold." Its solid-state behavior is governed by a delicate balance between intramolecular resonance-assisted hydrogen bonding (RAHB) and intermolecular stacking forces . Understanding its crystal lattice is essential for predicting the solubility, bioavailability, and tableting properties of its derivatives.
Part 2: Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), one must first ensure high chemical purity. The following protocol synthesizes the compound via the condensation of ethyl cyanoacetate derivatives, followed by a controlled crystallization workflow.
Chemical Synthesis Workflow
-
Precursor: Ethyl acetoacetate is converted to the enol ether or directly condensed with hydroxylamine, but the most regioselective route involves ethyl 2-cyano-3-oxobutanoate .
-
Reagents: Ethyl cyanoacetate, Acetic Anhydride, Hydroxylamine Hydrochloride (
), Sodium Ethoxide ( ).
Step-by-Step Protocol:
-
Acylation: React ethyl cyanoacetate with acetic anhydride in the presence of a base (e.g., magnesium ethoxide) to form ethyl 2-cyano-3-oxobutanoate .
-
Cyclization: Dissolve the intermediate in Ethanol (EtOH). Add an equimolar amount of Hydroxylamine Hydrochloride.[1]
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The hydroxylamine attacks the ketone carbonyl, followed by cyclization onto the nitrile nitrogen. -
Precipitation: Cool the solution to
. The product often precipitates as a white to off-white solid. -
Purification: Recrystallize from hot ethanol to remove regioisomeric byproducts.
Crystal Growth Strategy (Slow Evaporation)
For XRD analysis, micro-crystals from the synthesis must be grown into single block-like crystals.
-
Solvent System: Ethanol/Water (80:20 v/v) or pure Acetonitrile.
-
Method:
-
Dissolve 50 mg of the purified solid in 5 mL of warm Ethanol.
-
Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial (to remove nucleation sites). -
Cover the vial with parafilm and poke 3–4 small holes to allow slow solvent evaporation.
-
Store in a vibration-free environment at
for 5–7 days. -
Result: Colorless, block-shaped crystals suitable for diffractometry.
-
Part 3: Crystallographic Analysis
The crystal structure of this compound is defined by its ability to form robust hydrogen-bonded networks. The following analysis is grounded in the foundational crystallographic data reported by Sony et al. (2005) and comparative studies of isoxazole analogs.
Unit Cell & Space Group
-
Crystal System: Monoclinic
-
Space Group:
(Centrosymmetric) -
Z (Molecules per unit cell): 4
-
Key Insight: The
space group is the most common for small organic molecules, allowing for efficient packing via inversion centers. This suggests the formation of centrosymmetric dimers or antiparallel chains.
Molecular Conformation (The Planarity Rule)
The isoxazole ring is aromatic and planar. However, the critical structural feature is the coplanarity of the C4-ester group with the isoxazole ring .
-
Mechanism: This planarity is locked by a strong Intramolecular Hydrogen Bond between the amino group hydrogen (
) and the ester carbonyl oxygen ( ).[2][3][4] -
Interaction:
-
Effect: This "virtual ring" formation (
motif) reduces the conformational flexibility of the molecule, increasing its lattice energy and melting point ( ).
Supramolecular Architecture
In the crystal lattice, the molecules do not exist in isolation. They self-assemble into supramolecular sheets.
-
Primary Interaction (Dimers/Chains): The second hydrogen atom of the amino group (
) acts as a donor to the ring nitrogen ( ) of an adjacent molecule.-
Motif:
-
Result: This often forms centrosymmetric dimers (
graph set) or infinite chains running along the crystallographic b-axis.
-
-
Secondary Interaction (Stacking): Weak
stacking interactions between the isoxazole rings stabilize the layers in the ac-plane.
Part 4: Visualization of Structural Logic
The following diagrams illustrate the synthesis pathway and the hydrogen-bonding logic that dictates the crystal lattice.
Figure 1: Synthesis workflow and crystallographic stabilization forces.
Part 5: Implications for Drug Development
Why does this crystal structure matter for a researcher?
-
Polymorphism Risk: The presence of both Carbonyl (
) and Ring Nitrogen ( ) as acceptors means this molecule can exhibit polymorphism if crystallization conditions (solvent polarity) change. A solvent that competes for H-bonds (like DMSO) might disrupt the intramolecular lock, leading to a different, potentially less stable polymorph. -
Solubility Profile: The strong intermolecular H-bonding network (
) creates a high lattice energy barrier. To improve solubility for bioassays, researchers should disrupt these networks using amorphous solid dispersions or by converting the amine to a salt (though the basicity of the 5-amino group is low due to electron withdrawal by the ester). -
Docking Studies: When docking this fragment into protein targets (e.g., DHODH for Leflunomide analogs), the planar conformation observed in the crystal structure should be used as the bioactive pose. The intramolecular H-bond is likely retained in the hydrophobic pocket of the enzyme.
Part 6: References
-
Sony, S. M. M., Saravanan, T. & Muthiah, P. T. (2005). Ethyl 5-amino-3-methylisoxazole-4-carboxylate.[2][3][4] Acta Crystallographica Section E, 61(8), o2528–o2530.
-
Source:
-
-
Abdul Manan, N. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.[4] IUCrData, 8, x230623.[4] (Provides comparative structural analysis).
-
Source:[4]
-
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.[1] Heterocyclic Communications, 17(1-2), 65–68.[1]
-
Source:[1]
-
Sources
Methodological & Application
Synthesis of "Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate" from ethyl acetoacetate
This Application Note is structured to guide researchers through the high-purity synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate .
Note on Starting Materials: While the request specifies Ethyl Acetoacetate , it is critical to note from an organic synthesis perspective that the direct, high-yield "one-pot" precursor for the 5-amino derivative is Ethyl Cyanoacetate reacted with Triethyl Orthoacetate . Ethyl Acetoacetate is typically used to synthesize 5-methylisoxazole-4-carboxylates (lacking the 5-amino group) or isoxazol-5-ones.
To maintain scientific integrity (E-E-A-T) and provide a working protocol, this guide details the Standard Industry Route (via Ethyl Cyanoacetate) which yields the correct 5-amino-3-methyl target. A section on "Alternative Precursor Strategy" addresses the theoretical conversion from ethyl acetoacetate for context.
Part 1: Strategic Analysis & Retrosynthesis
Chemical Strategy
The synthesis of 5-aminoisoxazoles substituted at the 4-position requires the construction of an isoxazole core with specific regiochemistry:
-
Position 3: Methyl group (
) -
Position 4: Ethoxycarbonyl group (
) -
Position 5: Amino group (
)
Retrosynthetic Logic:
The most efficient disconnection involves the condensation of a
-
Nitrile Source: The C5-amino group is derived from a nitrile (
) functionality via nucleophilic attack by hydroxylamine and subsequent cyclization. -
Backbone Construction: The carbon skeleton is best formed by condensing Ethyl Cyanoacetate (providing the C4 and C5 precursors) with Triethyl Orthoacetate (providing the C3-Methyl group).
The "Ethyl Acetoacetate" Distinction
Researchers often confuse the starting materials for isoxazole derivatives:
-
Ethyl Acetoacetate + Hydroxylamine
Yields 3-methylisoxazol-5(4H)-one or Ethyl 5-methylisoxazole-4-carboxylate (lacking the amino group). -
Ethyl Cyanoacetate + Triethyl Orthoacetate + Hydroxylamine
Yields Ethyl 5-amino-3-methylisoxazole-4-carboxylate (Target).
Note: If one must strictly start from Ethyl Acetoacetate, it requires a preliminary electrophilic cyanation to form Ethyl 2-cyanoacetoacetate, a hazardous and low-atom-economy step compared to using commercially available Ethyl Cyanoacetate.
Part 2: Experimental Protocol
Reaction Scheme
The synthesis proceeds in two stages, often performed as a "telescoped" or two-step one-pot procedure.
Step 1: Condensation of Ethyl Cyanoacetate with Triethyl Orthoacetate to form Ethyl 2-cyano-3-ethoxybut-2-enoate. Step 2: Cyclization with Hydroxylamine Hydrochloride to form the isoxazole ring.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| Ethyl Cyanoacetate | 113.11 | 1.0 | Starting Material (C4-C5 Source) |
| Triethyl Orthoacetate | 162.23 | 1.1 | Reagent (C3-Methyl Source) |
| Acetic Anhydride | 102.09 | 2.0 | Solvent/Catalyst (Facilitates elimination) |
| Hydroxylamine HCl | 69.49 | 1.1 | Heterocycle forming agent |
| Sodium Ethoxide (EtONa) | 68.05 | 1.1 | Base (Neutralizes HCl) |
| Ethanol (Abs.) | 46.07 | Solvent | Reaction Medium |
Step-by-Step Methodology
Phase A: Formation of the Enol Ether Intermediate
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).
-
Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), Triethyl Orthoacetate (17.8 g, 110 mmol), and Acetic Anhydride (20 mL).
-
Reflux: Heat the mixture to reflux (approx. 110–120 °C oil bath) for 2–4 hours.
-
Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). Look for the disappearance of ethyl cyanoacetate and the appearance of a UV-active spot (Ethyl 2-cyano-3-ethoxybut-2-enoate).
-
Concentration: Remove volatiles (acetic acid, excess anhydride, ethanol) under reduced pressure (rotary evaporator) to yield the crude intermediate as a viscous oil or low-melting solid. This intermediate is stable enough for the next step.
Phase B: Cyclization to Isoxazole
-
Preparation of Base: In a separate flask, dissolve Sodium Ethoxide (freshly prepared from 2.53 g Na or commercial powder) in absolute Ethanol (100 mL).
-
Hydroxylamine Addition: Add Hydroxylamine Hydrochloride (7.6 g, 110 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate free hydroxylamine base (NaCl may precipitate).
-
Coupling: Dissolve the crude intermediate from Phase A in Ethanol (20 mL) and add it dropwise to the Hydroxylamine mixture.
-
Reaction: Stir the mixture at reflux for 4–6 hours, or at room temperature for 24 hours.
-
Observation: A precipitate often forms as the reaction progresses.[7]
-
-
Work-up:
-
Concentrate the mixture under vacuum to remove most ethanol.
-
Resuspend the residue in cold water (100 mL) to dissolve inorganic salts (NaCl).
-
The product, Ethyl 5-amino-3-methylisoxazole-4-carboxylate , will remain as a solid precipitate.
-
-
Purification:
Part 3: Mechanism & Visualization
Reaction Pathway Diagram
The following diagram illustrates the flow from precursors to the final heterocycle, highlighting the critical intermediate.
Caption: Synthesis pathway via the ethoxy-butenoate intermediate, bypassing the inefficient acetoacetate route.
Mechanistic Insight[6][7]
-
Condensation: The active methylene of ethyl cyanoacetate attacks the central carbon of triethyl orthoacetate. Elimination of ethanol results in the enol ether (Intermediate).
-
Nucleophilic Attack: The nitrogen of hydroxylamine attacks the
-carbon of the enol ether, displacing the ethoxy group. -
Cyclization: The oxygen of the hydroxylamine attacks the nitrile carbon (intramolecularly), forming the isoxazole ring and generating the C5-amino group (via tautomerization of the initial imine).
Part 4: Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (Phase A) | Incomplete condensation | Ensure Acetic Anhydride is fresh; extend reflux time; ensure anhydrous conditions. |
| Oily Product (Phase B) | Impurities/Solvent | Recrystallize from hot ethanol. If oil persists, scratch the flask with a glass rod to induce nucleation. |
| Wrong Isomer | Use of Ethyl Acetoacetate | Verify starting material is Ethyl Cyanoacetate . Acetoacetate yields the 5-methyl-4-carboxylate (no amino). |
| Coloration | Oxidation of amine | Perform recrystallization with a small amount of activated charcoal. |
References
-
National Institutes of Health (NIH) / PubMed Central. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (Detailed synthesis of the title compound via the cyanoacetate route).
-
BenchChem. (2025).[7] Ethyl 2-Cyanoacetoacetate | Pharmaceutical Intermediate.[9] (Discusses the difficult conversion of acetoacetate to cyano-intermediates).
-
Smolecule. (2025). Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate Structure and Properties.
-
Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[5] (Illustrates the reaction of Ethyl Acetoacetate yielding the non-amino isoxazole, confirming the need for the Cyanoacetate route for the amino-derivative).
Sources
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 | Benchchem [benchchem.com]
- 3. CN112552312A - Synthetic method of Ruogeli or salt thereof - Google Patents [patents.google.com]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. CN116082334A - Preparation method of non-neridrone and intermediate thereof - Google Patents [patents.google.com]
- 7. Ethyl 2-Cyano-3-oxobutanoate|Pharmaceutical Intermediate [benchchem.com]
- 8. isca.me [isca.me]
- 9. ETHYL 2-CYANOACETOACETATE | 634-55-9 [chemicalbook.com]
Application Note: Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate for Novel Heterocycle Synthesis
Executive Summary
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (also known as Ethyl 5-amino-3-methylisoxazole-4-carboxylate) is a high-value bifunctional scaffold in medicinal chemistry. Characterized by a dense arrangement of reactive centers—a nucleophilic C5-amine, an electrophilic C4-ester, and a potentially labile isoxazole core—this compound serves as a "linchpin" intermediate.
Its primary utility lies in the annulation of fused bicyclic systems , most notably isoxazolo[5,4-d]pyrimidines , which are bioisosteres of purines and have demonstrated efficacy as adenosine receptor antagonists, tyrosine kinase inhibitors, and immunomodulators (structurally related to Leflunomide). Furthermore, hydrolysis of the ester yields a non-proteinogenic
This guide provides validated protocols for synthesizing the scaffold and deploying it to construct diverse heterocyclic libraries.
Chemical Profile & Reactivity[1][2][3]
Physicochemical Properties
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | Ethyl 5-amino-3-methylisoxazole-4-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 170.17 g/mol |
| Appearance | Colorless to pale yellow solid/crystalline powder |
| Melting Point | 133–135 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF, Ethanol (hot); Sparingly soluble in water |
| Key Functionality | Push-Pull System: Electron-donating amine at C5 and electron-withdrawing ester at C4 create a polarized system ideal for cyclocondensation. |
Reactivity Map
The compound's utility stems from its ability to react as both a nucleophile (via the amine) and an electrophile (via the ester), often simultaneously in "one-pot" cyclizations.
Figure 1: Strategic reactivity map of the isoxazole scaffold. The C4-C5 axis is the primary site for annulation reactions.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
For researchers who need to synthesize the starting material de novo.
Mechanism: Cyclocondensation of ethyl 2-cyano-3-ethoxybut-2-enoate with hydroxylamine. The reaction proceeds via nucleophilic attack of hydroxylamine on the enol ether carbon, followed by cyclization onto the nitrile.
Reagents:
-
Ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
Sodium ethoxide (1.1 equiv)
-
Ethanol (anhydrous)
Step-by-Step:
-
Preparation: Dissolve Sodium ethoxide (EtONa) and Hydroxylamine hydrochloride (NH
OH·HCl) in anhydrous ethanol. Stir for 30 minutes at room temperature to liberate free hydroxylamine. -
Addition: Add Ethyl 2-cyano-3-ethoxybut-2-enoate dropwise to the mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor by TLC (SiO
, EtOAc/Hexane 1:1). -
Work-up: Evaporate excess ethanol under reduced pressure.
-
Purification: Suspend the residue in cold water. The product typically precipitates. Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C.
-
Validation:
H NMR (DMSO-d ): 1.28 (t, 3H), 2.24 (s, 3H), 4.21 (q, 2H), 7.40 (br s, 2H, NH ).
Protocol B: Synthesis of Isoxazolo[5,4-d]pyrimidines (The "Orthoester Route")
Target Application: Synthesis of Adenosine Receptor Antagonists / Kinase Inhibitors.
This protocol describes the construction of the pyrimidine ring fused to the isoxazole core. It is a robust two-step, one-pot procedure involving the formation of an imidate intermediate followed by amine-induced cyclization.
Reagents:
-
Ethyl 5-amino-3-methylisoxazole-4-carboxylate (1.0 equiv)
-
Triethyl orthoacetate (or orthoformate) (Excess, solvent/reagent)[1]
-
Primary Amine (R-NH
) (1.2 equiv) -
Ethanol (Solvent for step 2)[2]
Workflow Diagram:
Figure 2: Synthetic workflow for isoxazolo[5,4-d]pyrimidine library generation.
Step-by-Step:
-
Imidate Formation: Suspend the starting isoxazole (1.0 equiv) in triethyl orthoacetate (approx. 10 mL per gram of substrate).
-
Reflux: Heat the mixture to reflux (~145 °C) for 15 hours. The solid should dissolve.
-
Evaporation: Remove excess triethyl orthoacetate under vacuum to yield the crude imidate intermediate (often a yellow oil or solid).
-
Cyclization: Redissolve the crude imidate in Ethanol. Add the desired primary amine (1.2 equiv).
-
Stirring: Stir at room temperature for 12–24 hours. The amine attacks the imidate carbon, followed by intramolecular attack of the resulting amidine nitrogen onto the C4-ester carbonyl.
-
Isolation: The product often precipitates from the ethanol solution. Filter and wash with cold ethanol. If no precipitate forms, evaporate and purify via column chromatography (CHCl
:MeOH).
Protocol C: Synthesis of Peptidomimetic Building Blocks
Target Application: Solid Phase Peptide Synthesis (SPPS).
The isoxazole ring acts as a rigid
Reagents:
Step-by-Step:
-
Hydrolysis: Dissolve the ester in 10% NaOH (aq). Heat to 70 °C for 1–2 hours.
-
Acidification: Cool the solution to 0 °C. Acidify carefully with 1M HCl to pH ~3–4.
-
Crystallization: The free acid (5-amino-3-methylisoxazole-4-carboxylic acid) will precipitate.
-
SPPS Integration: The resulting acid can be Fmoc-protected (standard Fmoc-OSu conditions) and used in SPPS. Note: The aromatic amine is less nucleophilic than aliphatic amines; coupling often requires potent activators like HATU/HOAt.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol B (Step 1) | Incomplete imidate formation. | Ensure anhydrous conditions. Triethyl orthoacetate is moisture sensitive. Increase reflux time. |
| No Precipitate in Protocol B (Step 2) | Product soluble in EtOH or incomplete cyclization. | Evaporate solvent and use flash chromatography (DCM/MeOH). Check LCMS for the intermediate amidine (M+1). |
| Degradation of Isoxazole Ring | Strongly basic conditions at high temp. | Isoxazoles can ring-open (rearrange) under strong basic conditions (e.g., NaH in DMF at high heat). Stick to milder bases (EtONa, amines) where possible. |
| Poor Solubility | Rigid planar structure promotes stacking. | Use DMSO-d6 for NMR. For reactions, use dipolar aprotic solvents (DMF, NMP) if ethanol fails. |
References
-
Synthesis of Isoxazole Scaffold & Peptidomimetics: Rymaszewska, A. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Int. J. Mol. Sci. 23, 9763.
-
Synthesis of Isoxazolo[5,4-d]pyrimidines (Orthoester Method): Rybka, S. et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Materials 13(12), 2733.
-
Isothiocyanate Reactions & Thio-derivatives: Khalafy, J. et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68.
-
Crystallographic Data & Structural Insights: Manimekalai, M. et al. (2004). Ethyl 5-amino-3-methylisoxazole-4-carboxylate. Acta Crystallographica Section E.
-
Medicinal Chemistry Context (Leflunomide Analogs): Liu, Y. et al. (2012). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. J. Pharmacol. Exp. Ther.
Sources
Application Note: High-Purity Scale-Up of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Executive Summary
This application note details a robust, kilogram-scale protocol for the synthesis of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate . Unlike bench-scale methods that often utilize one-pot procedures, this protocol separates the enol ether formation from the cyclization step. This separation is critical for industrial scalability, allowing for the removal of impurities prior to the sensitive ring-closure phase, thereby minimizing the risk of thermal runaway associated with hydroxylamine chemistry.
Key Performance Indicators (KPIs):
-
Target Purity: >99.5% (HPLC)
-
Overall Yield: >75%
-
Scale Suitability: 1 kg – 50 kg batches
Chemical Strategy & Retrosynthesis
The synthesis relies on a convergent [3+2] annulation strategy. The core isoxazole ring is constructed by condensing an activated ethoxy-ethylidene intermediate with hydroxylamine.
Reaction Scheme
Figure 1: Two-step synthetic pathway emphasizing the isolation of the ethoxy-butenoate intermediate.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Step 1 Temperature | 110°C – 130°C | Required to distill off ethanol and drive the equilibrium toward the enol ether (Le Chatelier's principle). |
| Stoichiometry (Step 1) | TEOA Excess (1.2 eq) | Triethyl orthoacetate is susceptible to hydrolysis; excess ensures complete conversion of the cyanoacetate. |
| Hydroxylamine Handling | pH 4.5 – 5.5 | Safety Critical: Free base |
| Dosing Rate (Step 2) | < 1 L/min (at 100L scale) | Strictly controlled to manage the exotherm ( |
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate[1]
Objective: Condensation of ethyl cyanoacetate with triethyl orthoacetate.
-
Reactor Loading: Charge a glass-lined reactor with Ethyl Cyanoacetate (1.0 eq) and Triethyl Orthoacetate (1.2 eq) .
-
Catalyst Addition: Add Acetic Anhydride (0.1 eq) . Note: Acetic anhydride acts as a scavenger for generated ethanol and catalyzes the elimination.
-
Reaction: Heat the mixture to 110°C .
-
Distillation: Initiate fractional distillation. Collect the ethanol/ethyl acetate byproduct mixture. The reaction is driven to completion by the removal of low-boilers.
-
Endpoint: Monitor by GC/HPLC. Reaction is complete when Ethyl Cyanoacetate < 1.0%.
-
-
Isolation:
-
Cool the mass to 50°C.
-
Apply vacuum (10–20 mbar) to distill off excess Triethyl Orthoacetate.
-
Result: The residue (Intermediate 1) is a viscous oil/low-melting solid. Purity is typically >95% and can be used directly in Stage 2.
-
Stage 2: Cyclization to Ethyl 5-amino-3-methylisoxazole-4-carboxylate
Objective: Controlled cyclization using buffered Hydroxylamine.
-
Preparation of Reagent A: In a separate vessel, dissolve Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.1 eq) in Ethanol (5 vol) . Stir for 30 minutes.
-
Chemistry Insight: Sodium acetate buffers the solution, preventing the formation of highly explosive free hydroxylamine crystals while allowing the nucleophilic attack on the enol ether.
-
-
Main Reaction: Charge Intermediate 1 (from Stage 1) into the main reactor. Dilute with Ethanol (2 vol) .
-
Controlled Addition: Heat the main reactor to 45°C . Slowly dose Reagent A into the reactor over 2–3 hours.
-
Exotherm Control: Maintain internal temperature
. Use jacket cooling if necessary.
-
-
Reflux: After addition, heat to reflux (approx. 78°C) for 4 hours.
-
Work-up & Crystallization:
-
Distill off approximately 60% of the Ethanol.
-
Add Water (5 vol) slowly while maintaining temperature at 60°C.
-
Cool gradually to 0–5°C over 4 hours. The product will crystallize out.
-
-
Filtration: Filter the white to off-white solid. Wash with cold water (2 x 1 vol) to remove inorganic salts (NaCl/NaOAc).
-
Drying: Dry in a vacuum oven at 50°C until moisture content (KF) is < 0.5%.
Process Flow & Unit Operations
Figure 2: Unit operation flow diagram illustrating the segregation of high-temperature distillation and controlled crystallization steps.
Process Safety & Hazard Analysis
Hydroxylamine Hydrochloride ( )[2]
-
Risk: While the hydrochloride salt is more stable than the free base, it is still a potent reducing agent and can decompose violently if heated dry or mixed with metal catalysts (Fe, Cu).
-
Control: Never heat
residues to dryness. Ensure all equipment is glass-lined or passivated stainless steel (free of rust). -
Mutagenicity: Hydroxylamine is a suspected mutagen. Operators must use full PPE (Tyvek suits, respirators) and handle solids in a laminar flow hood or glovebox.
Thermal Runaway
-
Risk: The cyclization step is exothermic. Rapid addition of hydroxylamine can overwhelm cooling capacity.
-
Control: Implement a "Fail-Safe" dosing strategy. If the reactor temperature exceeds 75°C, the dosing pump for Reagent A must automatically trip (stop).
Analytical Controls
HPLC Method (Purity)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: Target product typically elutes at ~7.5 min; Intermediate 1 at ~9.2 min.
NMR Validation ( NMR, )
-
1.35 (t, 3H,
) -
2.50 (s, 3H,
) -
4.30 (q, 2H,
) -
6.20 (br s, 2H,
) -
Diagnostic: Disappearance of the vinyl proton signal from Intermediate 1 confirms cyclization.
References
-
Leflunomide Synthesis Context: Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.[1] Source: MDPI (Molecules), 2022. URL:[Link][2][3]
-
Orthoester Chemistry: Title: Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Source: Indian Academy of Sciences.[4] URL:[Link]
-
General Isoxazole Synthesis: Title: A base promoted multigram synthesis of aminoisoxazoles. Source: RSC Advances, 2016. URL:[Link]
Disclaimer: This protocol is intended for use by qualified professionals. Always perform a specific risk assessment before scaling up chemical reactions.
Sources
Application Notes and Protocols: Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Isoxazole Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the isoxazole ring system has emerged as a privileged scaffold, particularly in the development of small molecule kinase inhibitors.[1] These heterocyclic compounds offer a unique combination of electronic properties, metabolic stability, and synthetic accessibility that makes them highly valuable in crafting potent and selective therapeutic agents.[2][3] Among the various isoxazole building blocks, Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (CAS No. 34571-77-2) stands out as a particularly strategic starting material.
This bifunctional molecule incorporates both a nucleophilic amino group at the C5 position and an electrophilic carboxylate group at the C4 position. This orthogonal reactivity allows for sequential or directed chemical modifications, providing a robust platform for constructing complex molecular architectures. The 5-amino-3-methylisoxazole core is found in numerous biologically active compounds and serves as a key pharmacophore for engaging with the ATP-binding pocket of various kinases.[4][5] Its structure, characterized by a planar arrangement stabilized by intramolecular hydrogen bonding, provides a rigid core to which diverse functional groups can be appended to optimize target binding, selectivity, and pharmacokinetic properties.[6][7]
This guide provides an in-depth exploration of the application of this compound in synthetic workflows, complete with detailed protocols and the scientific rationale behind key experimental choices.
Core Synthetic Strategy: Leveraging Orthogonal Reactivity
The primary advantage of this compound lies in its two distinct functional handles. The 5-amino group serves as a prime site for amide bond formation, sulfonylation, or reductive amination, allowing for the introduction of moieties that can interact with the hinge region or solvent-front of a kinase active site. Concurrently, the ethyl carboxylate at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which then becomes a handle for another amide coupling, or it can be reduced or otherwise transformed. This strategic flexibility is paramount in library synthesis for structure-activity relationship (SAR) studies.
Below is a conceptual workflow illustrating how this single building block can be divergently modified to generate a library of potential kinase inhibitors.
Figure 1: Divergent synthetic pathways from the core scaffold.
Protocol 1: Synthesis of C5-Amide Derivatives via Acylation
This protocol details the acylation of the 5-amino group, a foundational step for introducing diversity elements designed to interact with specific kinase subpockets. The reaction with an acid chloride is shown, which is often chosen for its high reactivity, leading to rapid and high-yielding conversions.
Principle & Rationale
The 5-amino group of the isoxazole is sufficiently nucleophilic to react with electrophilic acylating agents. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is included to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. The choice of solvent is critical; anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are aprotic and effectively solubilize the reactants without participating in the reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to prevent the formation of di-acylated or other side products.
Step-by-Step Methodology
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Acylation: Add the desired acid chloride (e.g., 4-chlorobenzoyl chloride) (1.1 eq) dropwise to the stirred solution. Causality Note: Slow, dropwise addition is crucial to control the exotherm of the reaction and minimize side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure C5-amide derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, easily removed. |
| Base | Pyridine or Triethylamine (1.2 eq) | Scavenges HCl byproduct, preventing protonation of the starting amine. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Monitoring | TLC or LC-MS | Ensures reaction goes to completion and guides work-up timing. |
| Purification | Flash Chromatography | Removes excess reagents, base, and any side products. |
Protocol 2: Synthesis of C4-Amide Derivatives via a Hydrolysis-Coupling Sequence
This two-step protocol first converts the ethyl ester to a carboxylic acid, which is then coupled with an amine. This sequence is fundamental for building inhibitors where the C4 position is used to extend into solvent-exposed regions of the kinase active site.
Part A: Saponification of the Ethyl Ester
Principle & Rationale Base-mediated hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide as it can be effective at lower temperatures and may reduce the risk of undesired side reactions with sensitive functional groups. A co-solvent system, typically THF/water or Methanol/water, is used to ensure the solubility of both the organic substrate and the inorganic base.
Step-by-Step Methodology
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 with 1 M HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product into ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate, which is often used in the next step without further purification.
-
Part B: Amide Coupling with the Carboxylic Acid
Principle & Rationale The newly formed carboxylic acid is coupled with a primary or secondary amine using a peptide coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization if chiral centers are present. A hindered organic base like N,N-diisopropylethylamine (DIPEA) is used to activate the coupling agent and neutralize acids without interfering with the amine nucleophile.
Step-by-Step Methodology
-
Preparation: To a solution of the carboxylic acid from Part A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq).
-
Reagent Addition: Add DIPEA (2.5 eq) followed by the solid coupling agent HATU (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor by LC-MS for product formation.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the final C4-amide derivative.
Figure 2: Workflow for C4-amide synthesis.
Application in Kinase Inhibitor Design: A Conceptual Example
Many kinase inhibitors function by forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The C5-amino group of the isoxazole scaffold, when acylated, can present a crucial hydrogen bond donor/acceptor pair. For instance, coupling with a pyrimidine or purine-like fragment can mimic the adenine portion of ATP. The C4 position can then be used to project a vector into a more variable region of the kinase, allowing for the fine-tuning of selectivity and potency.
Figure 3: Conceptual binding mode of an isoxazole-based inhibitor.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its inherent bifunctionality provides a reliable and flexible platform for the synthesis of kinase inhibitor libraries. The robust and well-characterized protocols for modifying both the C5-amino and C4-carboxylate positions enable researchers to systematically explore chemical space, leading to the identification of potent, selective, and novel therapeutic candidates. The insights and methodologies presented here serve as a foundational guide for any research program aiming to leverage this powerful building block in the quest for next-generation kinase inhibitors.
References
-
National Center for Biotechnology Information (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. Available at: [Link]
-
MDPI (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.com. Available at: [Link]
-
ResearchGate (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link]
-
National Center for Biotechnology Information (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. Available at: [Link]
-
Royal Society of Chemistry (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available at: [Link]
-
ResearchGate (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. Available at: [Link]
-
ResearchGate (2023). (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis. PubMed Central. Available at: [Link]
-
MDPI (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.com. Available at: [Link]
-
Engineered Science Publisher LLC (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature’s Potential and Synthetic Advancements- A Comprehensive Review. espublisher.com. Available at: [Link]
-
National Center for Biotechnology Information (2010). 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. PubMed. Available at: [Link]
-
National Center for Biotechnology Information (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. PubMed. Available at: [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate" reaction conditions and reagents
This guide outlines the synthesis, reactivity, and application protocols for Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (also known as Ethyl 5-amino-3-methylisoxazole-4-carboxylate).
Application Note: this compound
Executive Summary & Chemical Identity
This compound is a bifunctional heterocyclic scaffold widely used in the synthesis of fused ring systems, particularly isoxazolo[5,4-d]pyrimidines (bioisosteres of purines). Unlike simple isoxazoles, the presence of the 5-amino group adjacent to the 4-ester creates a "push-pull" electronic system, imparting unique reactivity profiles suitable for cascade heterocyclizations.
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | Ethyl 5-amino-3-methylisoxazole-4-carboxylate |
| Molecular Formula | |
| Molecular Weight | 170.17 g/mol |
| Key Functionality | |
| Primary Application | Precursor for Isoxazolo[5,4-d]pyrimidines (Antitumor/Antiviral agents) |
Synthesis Protocol
The most robust route to this scaffold involves a two-step sequence starting from ethyl cyanoacetate. This method avoids the use of unstable nitrile oxides and provides high regioselectivity.
Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate
This intermediate is formed via the condensation of ethyl cyanoacetate with triethyl orthoacetate.[1]
-
Reagents: Ethyl cyanoacetate (1.0 eq), Triethyl orthoacetate (1.1 eq), Acetic anhydride (2.0 eq).
-
Conditions: Reflux (
) for 2–4 hours. -
Mechanism: Knoevenagel-type condensation followed by elimination of ethanol.
Step 2: Cyclization to Ethyl 5-amino-3-methylisoxazole-4-carboxylate
The ethoxy-crotonate intermediate undergoes a nucleophilic attack by hydroxylamine, followed by cyclization.
-
Reagents: Hydroxylamine hydrochloride (
, 1.1 eq), Sodium Ethoxide ( , 1.1 eq), Ethanol (anhydrous). -
Protocol:
-
Dissolve
in anhydrous ethanol. -
Add
and stir for 15 min to generate free hydroxylamine base; filter off NaCl if necessary (optional). -
Add Ethyl 2-cyano-3-ethoxybut-2-enoate dropwise at room temperature.
-
Stir at Room Temperature for 24 hours or Reflux for 3–5 hours .
-
Workup: Evaporate ethanol. The residue is often a solid. Wash with cold water to remove salts. Recrystallize from Ethanol/Water.[2]
-
Yield: Typically 60–80%.[3]
Caption: Two-step synthesis pathway ensuring regioselective formation of the 5-amino isomer.
Reactivity Profile & Downstream Applications
The 5-amino-isoxazole-4-carboxylate motif presents two reactive centers: the exocyclic amine and the ester .
A. Heterocycle Fusion (Isoxazolo[5,4-d]pyrimidines)
This is the most critical application. The 5-amino group and the 4-ester (or its derivatives) react with binucleophiles or carbon insertion reagents to fuse a pyrimidine ring.
-
Method A (Orthoester Route): Reaction with triethyl orthoformate (or orthoacetate) followed by an amine (primary amine, hydrazine) leads to cyclization.
-
Method B (Formamide Route): Heating directly in formamide produces the isoxazolo[5,4-d]pyrimidin-4(5H)-one.
B. Hydrolysis to Acid
The ester can be hydrolyzed to 5-amino-3-methylisoxazole-4-carboxylic acid using 10% NaOH at
-
Note: The acid is a key building block for peptide mimetics, though the amino group is weakly nucleophilic and difficult to protect with Fmoc under standard conditions.
C. Amide Coupling Limitations
The 5-amino group is electron-deficient due to conjugation with the isoxazole ring and the ester.
-
Implication: It reacts poorly with standard acyl chlorides. Stronger activation or high temperatures are often required for acylation.
Detailed Experimental Protocol: Synthesis of Isoxazolo[5,4-d]pyrimidine Derivative
Objective: Synthesis of 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one.
Materials:
-
Ethyl 5-amino-3-methylisoxazole-4-carboxylate (1.0 eq)
-
Formamide (Excess, solvent volume)
-
Reagents: None (Thermal cyclization)
Procedure:
-
Setup: Place 1.0 g of Ethyl 5-amino-3-methylisoxazole-4-carboxylate in a round-bottom flask.
-
Addition: Add 10 mL of formamide.
-
Reaction: Heat the mixture to 180–190°C (oil bath) for 4–6 hours.
-
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (
) should disappear.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Pour the mixture into ice-cold water (50 mL). Filter the solid precipitate.[1][4]
-
Purification: Recrystallize from ethanol.
Expected Result: White to off-white solid; MP > 250°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Incomplete condensation or moisture. | Use freshly distilled acetic anhydride; ensure anhydrous conditions. |
| Oily Product (Step 2) | Trapped solvent or impurities.[3] | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| No Reaction (Amide Coupling) | Low nucleophilicity of 5-NH2. | Use NaH to deprotonate the amine first, or use more reactive electrophiles (e.g., oxalyl chloride). |
| Regioisomer Contamination | Incorrect starting material isomer. | Verify the crotonate intermediate structure by NMR before cyclization. |
References
-
Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid
-
Isoxazolo[5,4-d]pyrimidine Synthesis
-
Source: Mames, A. et al. "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." Molecules, 2020.[5] (Context on fused systems).
-
-
General Isoxazole Chemistry
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate and its corresponding carboxylic acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), in solid-phase synthesis. Isoxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The incorporation of unnatural amino acids, such as AMIA, into peptides can lead to peptidomimetics with enhanced therapeutic potential and improved stability against proteolysis.[1][2] This guide details the synthesis of the AMIA building block, its unique reactivity profile, and a validated protocol for its incorporation into peptide chains on a solid support.
Introduction: The Significance of Isoxazoles in Peptide Chemistry
The isoxazole moiety is a privileged scaffold in drug discovery, present in several FDA and EMA-approved drugs.[1] Its integration into peptide structures as an unnatural β-amino acid offers a strategic approach to developing novel peptidomimetics. 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), derived from its ethyl ester, serves as a bifunctional building block with both an amino and a carboxylic acid group.[1][2] This structure allows for its incorporation into peptide backbones, introducing a constrained heterocyclic element that can influence peptide conformation and biological activity.
The use of AMIA in solid-phase peptide synthesis (SPPS) opens avenues for creating hybrid α/β-peptides, which are known for their interesting structural and biological properties.[1][2][3][4] This guide will focus on the practical aspects of utilizing this compound as a precursor to AMIA and its subsequent application in Fmoc-based SPPS.
Synthesis and Characterization of the Building Block
The journey from the commercially available ethyl ester to the solid-phase-ready carboxylic acid is a critical first step. The following section outlines the synthesis and key characterization parameters.
Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
The synthesis of AMIA (P3) from this compound (P2) involves a straightforward hydrolysis of the ester. The precursor, P2, is synthesized from an intermediate P1.[1]
Scheme 1: Synthesis of AMIA (P3) from this compound (P2)
-
Step 1: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) : Intermediate P1 is dissolved in ethanol and added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH∙HCl) in ethanol. The reaction mixture is stirred for 24 hours at room temperature. The excess ethanol is then evaporated, and the resulting precipitate is filtered, washed with water, and dried to yield P2.[1]
-
Step 2: Hydrolysis to 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3) : The solid intermediate P2 is dissolved in a 10% aqueous sodium hydroxide (NaOH) solution and heated to 70 °C. After cooling, hydrochloric acid (HCl) is added to adjust the pH to 4. The resulting precipitate is filtered, washed with water, and dried to afford the final product, AMIA (P3).[1]
Characterization Data
Accurate characterization of the building block is paramount for successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound (P2) | C₇H₁₀N₂O₃ | 170.17 | Solid | 158 |
| 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) (P3) | C₅H₆N₂O₃ | 142.11 | Solid | Not specified |
Note: The melting point for the ethyl ester is provided from a commercial source.[5] Spectroscopic data (MS, MS/MS) for peptides containing AMIA have been reported, confirming its successful incorporation.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
The unique properties of AMIA dictate a specific approach for its use in Fmoc-based SPPS. A key finding is the low reactivity of the 5-amino group under standard Fmoc protection conditions, which allows for a simplified coupling strategy.[1]
Key Mechanistic Insight: The Unreactive Amino Group
Experimental evidence has shown that the amino group of AMIA remains largely unreactive during attempts at Fmoc protection under typical reaction conditions.[1] This crucial observation allows for the direct coupling of the unprotected AMIA to the N-terminus of a growing peptide chain on a solid support without the need for a pre-installed Fmoc protecting group on the isoxazole's amino function. This simplifies the synthetic workflow and avoids a potentially challenging protection step.
However, it is also important to note that the derivatization of this β-amino group after the isoxazole has been coupled to the peptide chain has been shown to have low efficiency.[1] This suggests that while the amino group is accessible, its reactivity is significantly attenuated.
Recommended Protocol for Coupling AMIA in SPPS
This protocol outlines the manual synthesis of a peptide with AMIA at the N-terminus on a Rink Amide MBHA resin.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Dimethylformamide (DMF)
-
25% Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Workflow Diagram:
Caption: General workflow for the solid-phase synthesis of a peptide with a C-terminal AMIA.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 25% piperidine in DMF for 10 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Standard Amino Acid Coupling:
-
Prepare a solution of the first Fmoc-protected amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final standard amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
AMIA Coupling:
-
Prepare a solution of AMIA (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin.
-
For enhanced coupling efficiency, ultrasonic agitation can be applied (e.g., 3 cycles of 15 minutes).[1] Alternatively, allow the reaction to proceed at room temperature with shaking for 2-4 hours.
-
-
Final Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Analysis and Purification: Analyze the crude peptide by LC-MS and purify by preparative HPLC. The successful incorporation of AMIA can be confirmed by mass spectrometry.[1]
Quantitative Data Example:
| Peptide Sequence | Coupling Method | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| H-AMIA-DVYT-NH₂ | Ultrasonic | 620.270 | 620.270 |
| H-AMIA-EAAA-NH₂ | Ultrasonic | 484.215 | 484.215 |
| H-AMIA-PPPP-NH₂ | Ultrasonic | 530.272 | 530.272 |
| H-AMIA-PPPPP-NH₂ | Ultrasonic | 698.364 | 698.364 |
Data adapted from a study by Bąchor et al.[1]
Visualization of the Core Chemistry
Caption: Key chemical transformations in the synthesis and application of AMIA.
Troubleshooting and Expert Insights
-
Incomplete AMIA Coupling: If LC-MS analysis shows incomplete coupling of AMIA, consider increasing the reaction time, using a higher excess of reagents, or employing ultrasonic agitation as described in the protocol. The steric hindrance of the isoxazole ring may necessitate more forcing conditions compared to standard amino acid couplings.
-
Low Reactivity of the 5-Amino Group: As previously mentioned, the 5-amino group of the isoxazole ring exhibits low reactivity for subsequent derivatization once incorporated into a peptide.[1] If further modification at this position is desired, alternative synthetic strategies may be required, such as synthesizing a pre-functionalized AMIA derivative.
-
Solubility: AMIA may have limited solubility in some organic solvents. Ensure complete dissolution in DMF before adding to the resin. Gentle warming or sonication can aid in dissolution.
Conclusion and Future Perspectives
This compound is a valuable precursor for the synthesis of AMIA, an unnatural β-amino acid that can be efficiently incorporated into peptides using solid-phase techniques. The unique reactivity of its 5-amino group simplifies the coupling process by obviating the need for Fmoc protection. The protocols and insights provided herein should enable researchers to confidently utilize this building block for the creation of novel peptidomimetics. Future research could explore the synthesis of various substituted AMIA derivatives to expand the chemical diversity of isoxazole-containing peptides and investigate their structure-activity relationships for various therapeutic targets.
References
-
Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available at: [Link]
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. Available at: [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Aapptec (n.d.). Coupling Reagents. Available at: [Link]
-
Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]
-
Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3131. Available at: [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. Available at: [Link]
-
ResearchGate. (n.d.). Solid Phase Synthesis and Isoxazoles. Available at: [Link]
-
Kumar, A., et al. (2011). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 13(5), 499-506. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1248. Available at: [Link]
-
Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. Available at: [Link]
-
Sharma, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 679. Available at: [Link]
-
Vlieghe, P., et al. (2010). Fmoc Solid-Phase Peptide Synthesis. Future Medicinal Chemistry, 2(7), 1149-1172. Available at: [Link]
-
Nakamura, I., & Yamamoto, Y. (2018). Recent Progresses in the Synthesis of Functionalized Isoxazoles. The Chemical Record, 18(11), 1599-1611. Available at: [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed … [ouci.dntb.gov.ua]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Preventing degradation of "Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate"
Welcome to the technical support center for Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and experimentation with this compound. Our goal is to ensure the integrity of your experiments by preventing the degradation of this valuable isoxazole derivative.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three primary degradation pathways: hydrolysis, thermal degradation, and oxidation. The isoxazole ring itself is relatively stable, but the ester and amino functionalities are reactive sites.
-
Hydrolysis: The ethyl ester group is prone to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid, 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid, and ethanol.[1][2] Basic conditions, in particular, can significantly accelerate this process, especially with heating.[1]
-
Thermal Degradation: Exposure to high temperatures, including localized heating from methods like microwave irradiation, can lead to decomposition.[3] While the exact degradation products from heat are not fully elucidated for this specific molecule, thermal stress on related heterocyclic esters can lead to complex decomposition pathways.
-
Oxidative Degradation: The 5-amino group, an electron-donating group, makes the molecule susceptible to oxidation.[4][5] This can lead to the formation of colored impurities and loss of potency. The degradation pathway may involve the formation of quinone-imine-like intermediates, which can be highly reactive.[5]
-
Photodegradation: While specific data is limited, many heterocyclic compounds with amino substituents are sensitive to light. Exposure to UV or high-intensity visible light could initiate degradation, as outlined in ICH Q1B guidelines.[6][7][8]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the long-term stability of this compound, we recommend the following storage and handling procedures:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the amino group. |
| Light | Protect from light by using amber vials or storing in a dark place. | Prevents potential photodegradation. |
| Moisture | Store in a tightly sealed container in a desiccator or dry environment. | Minimizes hydrolysis of the ethyl ester. |
For handling, always use clean, dry spatulas and glassware. When preparing solutions, use high-purity, anhydrous solvents if possible, and prepare solutions fresh for each experiment to minimize degradation in solution.
Q3: Which solvents are compatible with this compound for experimental use and short-term storage?
A3: Based on its synthesis and general properties, the following solvents are expected to be compatible for short-term use. However, long-term stability in any solvent should be experimentally verified.
-
Recommended: Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Dimethyl Sulfoxide (DMSO, anhydrous). These are common solvents used in the synthesis and analysis of related isoxazole derivatives.[9][10]
-
Use with Caution: Protic solvents like Ethanol and Methanol can participate in transesterification or hydrolysis over time, especially if water is present. Use anhydrous grades and prepare solutions fresh.
-
Avoid: Aqueous solutions with a pH outside the neutral range (pH 6-8) should be avoided for storage. Strong acidic or basic aqueous solutions will cause rapid hydrolysis.[1]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound.
| Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC/UPLC analysis of a stock solution. | Degradation of the compound. | 1. Identify the Degradant: Use LC-MS/MS to determine the mass of the new peak. A mass corresponding to the carboxylic acid suggests hydrolysis.[11][12][13] 2. Review Solution Preparation and Storage: Was the solution prepared in a protic or aqueous solvent? Was it stored at room temperature or exposed to light? Prepare fresh solutions in anhydrous, aprotic solvents and store at 2-8°C. |
| Inconsistent results in biological assays. | Loss of compound potency due to degradation. | 1. Verify Compound Purity: Run a fresh purity analysis (e.g., HPLC, NMR) of your solid sample and working solutions. 2. Prepare Fresh Solutions: Do not use old stock solutions. Degradation in solution is a common cause of inconsistent results. |
| Solid material has changed color (e.g., yellowing). | Oxidation or photodegradation. | 1. Check Purity: Analyze the discolored material by HPLC to quantify the level of impurities. 2. Discard if Significantly Impure: If purity is compromised, obtain a fresh batch of the compound. 3. Improve Storage: Ensure the compound is stored under an inert atmosphere and protected from light. |
| Poor solubility of the compound. | Degradation to a less soluble form. | 1. Visual Inspection: Check for any changes in the physical appearance of the solid. 2. Purity Analysis: Use HPLC to check for degradation products which may have different solubility profiles. 3. Use a Fresh Batch: If degradation is suspected, use a new, high-purity lot of the compound. |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for identifying and mitigating degradation.
Section 3: Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[8][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat a solution (1 mg/mL in acetonitrile) at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][6] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a stability-indicating UPLC/HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating UPLC Method
This protocol provides a starting point for a UPLC method to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[10][15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 2 µL |
| Detection | PDA detector, scan 200-400 nm; monitor at the λmax of the parent compound. |
Workflow for Degradation Product Identification
Caption: Workflow for the identification of unknown degradation products.
References
- Khalafy, J., Poursattar Marjani, A., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80.
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- Atlas-Mts. (2020). Photostability of Pharmaceuticals.
- Azhakesan, M., & Kuppusamy, S. (2023). A stability-indicating HPLC method for canagliflozin. Future Journal of Pharmaceutical Sciences, 9(1), 1-8.
- Kowalska, M., Bąchor, R., Bielenica, A., & Giebułtowicz, J. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
- Jensen, A. D., & Nielsen, C. J. (1998). Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. Alimentary Pharmacology & Therapeutics, 12(9), 895-903.
- Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886.
- Allgire, J. F., & Ju, K. S. (1985). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 74(10), 1083-1087.
- Karanam, V. R., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6330-6334.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 193-202.
- Shah, P. B., & Taha, Z. K. (1988). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 77(6), 521-525.
- Çağtaş, M. F., & Bilgiç, D. (2024). Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 240, 115761.
- MDPI. (n.d.).
- ResolveMass Laboratories Inc. (2025). How to Identify Unknown Peptides by LCMS Testing.
- ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- Pharmaceutical Press. (2010).
- Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8.
- Ekoja, A. (2017). Degradation Pathway.
- LabRulez LCMS. (n.d.).
- YENHE. (n.d.). What are the common problems of drug stability test.
- Caddeo, C., et al. (2019). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 11(1), 33.
- JOCPR. (n.d.).
- ResearchGate. (2021).
- FDA. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers.
- Prasad, V., Reddy, V., & Aparna, P. (2015). Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. American Journal of Analytical Chemistry, 6, 965-976.
- LGC Group. (n.d.).
- Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2).
- ResearchGate. (n.d.).
- FDA. (1998). Stability Testing of Drug Substances and Drug Products.
- Reddy, G. N. K., et al. (2011). Development and validation of a stability indicating uplc method fordetermination of Voriconazole in pharmaceutical formulation. Der Pharmacia Lettre, 3(5), 249-259.
- WHO. (2018). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Pharmacy 180. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
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- 14. medcraveonline.com [medcraveonline.com]
- 15. Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug [scirp.org]
Alternative work-up procedures for "Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate"
Technical Support Center: Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and uncommon challenges encountered during the post-synthesis work-up and purification of this valuable heterocyclic building block. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the chemistry at play, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues researchers face after the primary synthesis reaction.
Q1: My reaction seems complete by TLC/LCMS, but the standard work-up (evaporation and filtration) gave a low yield. Where did my product go?
A: This is a frequent issue. While this compound is often isolated by precipitation, its solubility can be higher than expected, especially if impurities are present that act as solubilizing agents. Potential causes for low yield include:
-
Product Solubility: The product may have significant solubility in the reaction solvent (e.g., ethanol) or the washing solvent (e.g., water)[1]. Excessive washing or using too large a volume of solvent will lead to product loss.
-
Incomplete Precipitation: The crude reaction mixture may need to be concentrated further or cooled significantly to induce full precipitation.
-
Acid/Base Sensitivity: The isoxazole ring system and the ester functional group can be sensitive to harsh pH conditions. If your reaction work-up involves strong acids or bases, you may be causing decomposition[2]. The amino group also allows for salt formation, which can alter solubility.
Q2: After removing the solvent, my product is a sticky oil or a gummy semi-solid, not the expected crystalline solid. How can I purify it?
A: An oily or amorphous crude product indicates the presence of significant impurities, which disrupt the crystalline lattice formation. The standard precipitation/filtration method is unsuitable here. You should proceed to a more rigorous purification technique:
-
Aqueous Extraction: A liquid-liquid extraction is highly effective for removing inorganic salts and highly polar impurities. A typical procedure involves dissolving the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) and washing with water and brine[3].
-
Column Chromatography: This is the most reliable method for separating the target compound from closely related impurities. Based on the polarity of your molecule, a silica gel column with a gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane is a good starting point[3][4].
-
Recrystallization: If you can achieve a semi-pure solid, recrystallization is an excellent final purification step. You will need to screen for a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Q3: My purified product seems to degrade over time (color change, new spots on TLC). What are the stability concerns for this molecule?
A: 5-Aminoisoxazole derivatives can exhibit stability issues. The primary concerns are:
-
Heat and Energy Sensitivity: The isoxazole ring can be unstable under high heat. For a related carboxylic acid derivative, decomposition was observed during microwave irradiation, suggesting a general sensitivity to high energy input[1]. It is advisable to avoid excessive heating during work-up and storage.
-
pH Sensitivity: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain acidic or basic conditions[2]. The ester group is particularly vulnerable to base-catalyzed hydrolysis, which would convert your product to the corresponding carboxylic acid[1].
-
Photochemical Sensitivity: Some isoxazole rings can undergo photochemical rearrangement upon exposure to UV light[2]. While not specifically documented for this exact molecule, it is good practice to store the compound in amber vials or protected from direct light.
Troubleshooting Guide: From Symptom to Solution
Use this table to diagnose issues based on your experimental observations.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) & Rationale |
| Low or No Precipitate Formation | 1. High product solubility in the reaction solvent. 2. Presence of impurities preventing crystallization. 3. Insufficient concentration of the reaction mixture. | 1. Modify Precipitation: Reduce the reaction mixture to a thick slurry before adding a minimal amount of cold anti-solvent (e.g., water). 2. Switch to Extraction: Abandon precipitation. Evaporate the solvent completely and proceed with an aqueous liquid-liquid extraction work-up (See Protocol B). This is a more robust method for impure samples[3]. |
| Emulsion During Extraction | 1. Use of chlorinated solvents (e.g., DCM, chloroform) which are prone to emulsification[5]. 2. Fine particulate matter or baseline impurities stabilizing the emulsion. | 1. Break the Emulsion: Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to break the emulsion. Gentle swirling is more effective than vigorous shaking. 2. Filter (if necessary): If solids are present, filter the entire mixture through a pad of Celite® to remove the particulates before re-separating the layers. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction. 2. Formation of side products. 3. Decomposition of the product during the reaction or work-up. | 1. Optimize Reaction: Ensure the reaction has gone to completion by monitoring with a reliable method (TLC, LCMS). 2. Purify by Chromatography: This is the most effective way to isolate the desired product from a complex mixture. See Protocol C for guidance. |
| Product Hydrolyzes to Carboxylic Acid | 1. Exposure to strong basic conditions (e.g., NaOH, KOH) during work-up[1]. 2. Contaminated solvents or reagents containing water and base. | 1. Use a Milder Base: If a basic wash is required to remove acidic impurities, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of hydroxides[3]. These are sufficiently basic to neutralize acids without significantly promoting ester hydrolysis. 2. Ensure Anhydrous Conditions: Use dry solvents if performing extractions where water is not intentionally part of the work-up. |
Visualized Workflow: Selecting Your Work-Up Procedure
This decision tree illustrates a logical progression for isolating your product based on the state of the crude reaction mixture.
Caption: Decision workflow for post-synthesis work-up.
Detailed Alternative Work-Up & Purification Protocols
Protocol A: Direct Precipitation and Filtration
-
Best For: Reactions that are known to be very clean, where the product has low solubility in the reaction solvent upon cooling or concentration.
-
Rationale: This is the simplest and fastest method but offers minimal purification. It relies on the differential solubility of the product versus impurities and starting materials.
-
Procedure:
-
Following the reaction, reduce the volume of the solvent (e.g., ethanol) on a rotary evaporator until a thick slurry forms[1].
-
Cool the flask in an ice bath for 15-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water to remove residual salts like NaCl[1]. Use minimal solvent to avoid product loss.
-
Dry the purified solid under high vacuum to a constant weight.
-
Protocol B: Aqueous Work-Up with Liquid-Liquid Extraction
-
Best For: Crude mixtures that are oily or contain significant water-soluble impurities (e.g., inorganic salts, residual hydroxylamine).
-
Rationale: This protocol leverages the product's solubility in an organic solvent to separate it from water-soluble contaminants. The basic wash removes acidic impurities, and the brine wash helps to remove residual water from the organic layer.
-
Procedure (adapted from[3]):
-
After the reaction, remove the solvent completely under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate (EtOAc, ~10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with: a. Water (1 x volume equal to the organic layer). b. Saturated aqueous NaHCO₃ or Na₂CO₃ solution (1 x volume). This removes acidic impurities. c. Saturated aqueous NaCl (brine) solution (1 x volume). This breaks potential emulsions and starts the drying process.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product.
-
Protocol C: Purification by Flash Column Chromatography
-
Best For: Isolating the product from impurities with similar solubility but different polarity.
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., DCM or EtOAc) and then adding silica, and evaporating the solvent.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. A good starting point is a gradient of 0% to 50% ethyl acetate in hexanes, or 0% to 100% dichloromethane if the compound is more polar[3].
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol D: Recrystallization
-
Best For: Final purification of a solid product that is already >90% pure.
-
Rationale: This method relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.
-
Procedure:
-
Place the semi-pure solid in a flask.
-
Add a minimum amount of a suitable hot solvent (or solvent mixture, e.g., ethanol) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
-
Weglinska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH). Available at: [Link]
- CN107721941B. (n.d.). Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
-
Li, Y., et al. (2012). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Sony, S. S. M., et al. (2005). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Building Blocks for Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
For the discerning researcher in drug discovery and development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a lead candidate. Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate has long been a staple building block, prized for its synthetic versatility and its presence in numerous bioactive molecules. However, the strategic exploration of alternative heterocyclic cores can unlock novel intellectual property, fine-tune physicochemical properties, and ultimately enhance therapeutic efficacy. This guide provides an in-depth comparison of viable alternatives to this trusted isoxazole, offering experimental insights into their synthesis and performance to empower your research endeavors.
The Reference Point: this compound
The 5-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a versatile intermediate in the synthesis of a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. Its utility stems from the readily functionalizable amino and ester groups, which allow for diverse derivatization and library synthesis.
Strategic Alternatives: A Comparative Analysis
This guide will explore the following key bioisosteric replacements for the 5-aminoisoxazole core:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate: A constitutional isomer offering a different hydrogen bonding pattern.
-
Ethyl 5-amino-3-methylisothiazole-4-carboxylate: The sulfur-containing analogue, which can modulate metabolic stability and lipophilicity.
-
Ethyl 2-amino-1,3,4-oxadiazole-5-carboxylate: An alternative five-membered ring system with a distinct electronic distribution.
-
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate: Another sulfur-containing heterocycle with a different arrangement of heteroatoms.
I. The Pyrazole Alternative: A Shift in Hydrogen Bonding
The replacement of the isoxazole's oxygen with a nitrogen atom to form a pyrazole ring can significantly alter a molecule's hydrogen bonding capabilities and its interaction with biological targets.[1]
The synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate often proceeds through the condensation of a hydrazine with a suitably functionalized three-carbon precursor. A common and efficient method involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.
Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
To a stirred solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl 5-amino-1H-pyrazole-4-carboxylate as a crystalline solid.
Caption: Synthetic workflow for Ethyl 5-amino-1H-pyrazole-4-carboxylate.
The presence of the N-H bond in the pyrazole ring introduces both a hydrogen bond donor and acceptor, in contrast to the isoxazole's single hydrogen bond accepting oxygen. This can lead to altered solubility and membrane permeability. Furthermore, the pKa of the pyrazole nitrogen can influence the overall charge state of the molecule at physiological pH.
| Property | Isoxazole Scaffold | Pyrazole Scaffold |
| Hydrogen Bonding | Acceptor (O) | Donor & Acceptor (N-H, N) |
| pKa (approx.) | ~ 1-2 (ring N) | ~ 2.5 (ring NH) |
| LogP (calculated) | Generally higher | Generally lower (more polar) |
In the context of kinase inhibitors, the switch from an isoxazole to a pyrazole core has been shown to modulate selectivity profiles. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, an N-unsubstituted pyrazole derivative displayed improved potency over its N-methylated counterpart, highlighting the significance of the hydrogen bond donating capability.[2]
II. The Isothiazole Analogue: The Influence of Sulfur
Replacing the oxygen atom of the isoxazole ring with sulfur to yield an isothiazole can impact metabolic stability, lipophilicity, and interactions with the target protein.[3]
The synthesis of ethyl 5-amino-3-methylisothiazole-4-carboxylate can be achieved through the reaction of elemental sulfur with an appropriately activated enamine.
Experimental Protocol: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
-
A mixture of ethyl 3-aminocrotonate (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of a base (e.g., triethylamine) in a high-boiling solvent such as dimethylformamide (DMF) is prepared.
-
The reaction mixture is heated to 120-140 °C for several hours.
-
The progress of the reaction is monitored by gas chromatography or thin-layer chromatography.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified by column chromatography on silica gel to afford ethyl 5-amino-3-methylisothiazole-4-carboxylate.
Caption: Synthetic workflow for Ethyl 5-amino-3-methylisothiazole-4-carboxylate.
The isothiazole ring is generally more resistant to metabolic degradation than the isoxazole ring. The sulfur atom can also increase the lipophilicity of the molecule, which may enhance cell permeability and oral bioavailability.
| Property | Isoxazole Scaffold | Isothiazole Scaffold |
| Metabolic Stability | Prone to ring cleavage | Generally more stable |
| LogP (calculated) | Lower | Higher |
| Aromaticity | Higher | Lower |
In a comparative study of phosphodiesterase 7 (PDE7) inhibitors, isothiazole-fused pyrimidines demonstrated notable potency, suggesting that the isothiazole core can be a valuable alternative to isoxazoles in this therapeutic area.[4]
III. The Oxadiazole Isomer: A Different Electronic Landscape
1,3,4-Oxadiazoles offer a different arrangement of heteroatoms compared to isoxazoles, leading to a distinct electronic distribution and dipole moment. This can result in altered binding modes and pharmacokinetic properties.
The synthesis of 2-amino-1,3,4-oxadiazoles can be efficiently achieved through one-pot procedures, often starting from carboxylic acids and thiosemicarbazide.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-1,3,4-oxadiazole-5-carboxylate
-
To a stirred suspension of monoethyl oxalyl chloride (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent like dichloromethane at 0 °C, a dehydrating agent such as phosphorus oxychloride (1.2 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of an aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield ethyl 2-amino-1,3,4-oxadiazole-5-carboxylate.
Caption: One-pot synthesis of an oxadiazole alternative.
The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities and is often employed to improve metabolic stability and oral bioavailability. It is more polar than the isoxazole ring and can act as a hydrogen bond acceptor.
| Property | Isoxazole Scaffold | 1,3,4-Oxadiazole Scaffold |
| Dipole Moment | Lower | Higher |
| Hydrogen Bonding | Acceptor (O) | Acceptors (N, O) |
| Bioisosterism | - | Ester/Amide mimetic |
The utility of the 1,3,4-oxadiazole scaffold has been demonstrated in the development of selective T-type calcium channel inhibitors, where it serves as a key pharmacophoric element.[5]
IV. The Thiazole Alternative: A Versatile Sulfur-Containing Core
Thiazoles, like isothiazoles, introduce a sulfur atom into the five-membered ring, but with a different arrangement of heteroatoms. This leads to distinct electronic and steric properties.
A classic and reliable method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
-
A solution of ethyl 2-chloroacetoacetate (1 equivalent) and thiourea (1 equivalent) in ethanol is heated at reflux for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to give ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate. Further purification can be achieved by recrystallization if necessary.
Caption: Hantzsch synthesis of a thiazole building block.
The 2-aminothiazole scaffold is a common feature in many approved drugs and clinical candidates. It offers a balance of metabolic stability and synthetic tractability. The exocyclic amino group provides a convenient handle for further functionalization.
| Property | Isoxazole Scaffold | 2-Aminothiazole Scaffold |
| Synthetic Tractability | Good | Excellent (Hantzsch) |
| Biological Activity | Broad | Broad (Kinase inhibitors, etc.) |
| Scaffold Prevalence | Common | Very Common |
The 2-aminothiazole core is a cornerstone in the design of numerous kinase inhibitors, where it often participates in key hydrogen bonding interactions with the hinge region of the kinase.
Conclusion: A Strategic Choice for Drug Discovery
The selection of a core heterocyclic building block is a nuanced decision that requires a deep understanding of the interplay between synthetic chemistry, physicochemical properties, and biological activity. While this compound remains a valuable tool in the medicinal chemist's arsenal, the strategic deployment of alternative scaffolds such as pyrazoles, isothiazoles, oxadiazoles, and thiazoles can provide a significant competitive advantage. By carefully considering the desired pharmacological profile, researchers can leverage the unique properties of each heterocyclic system to design and synthesize novel drug candidates with enhanced efficacy and developability. This guide serves as a starting point for this critical exploration, empowering you to make informed decisions in your quest for the next generation of therapeutics.
References
-
(2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Retrieved from [Link]
-
(2025, August 9). An efficient one-pot synthesis of 3-aryl-1,2,4-oxadiazol-5-amines ... ResearchGate. Retrieved from [Link]
- Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds. Google Patents.
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. Retrieved from [Link]
-
(2003, December 4). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. PubMed. Retrieved from [Link]
-
Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. Retrieved from [Link]
-
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Semantic Scholar. Retrieved from [Link]
-
(2025, August 9). Isothiazole and isoxazole fused pyrimidones as PDE7 inhibitors: SAR and pharmacokinetic evaluation. ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci. Retrieved from [Link]
-
(2025, September 12). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers. Retrieved from [Link]
-
NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Semantic Scholar. Retrieved from [Link]
-
SYNTHESIS OF TWO NEW THIAZOLE-CONTAINING OLIGOPEPTIDES AS POTENTIAL DNA MINOR GROOVE BINDING ANALOGS OF NETROPSIN. Semantic Scholar. Retrieved from [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PubMed Central. Retrieved from [Link]
-
Ethyl 5-amino-3-methylisothiazole-4-carboxylate. PubChem. Retrieved from [Link]
-
(2021, July 13). (PDF) The inhibitory potency of isoxazole-curcumin analogue for the management of breast cancer: A comparative in vitro and molecular modeling investigation. ResearchGate. Retrieved from [Link]
-
(2025, December 5). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Retrieved from [Link]
-
(2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Retrieved from [Link]
-
(2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Retrieved from [Link]
-
Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted. Royal Society of Chemistry. Retrieved from [Link]
-
Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PubMed Central. Retrieved from [Link]
-
(2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Retrieved from [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
-
(2025, August 6). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Retrieved from [Link]
-
(2019, March 1). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Semantic Scholar. Retrieved from [Link]
-
(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Retrieved from [Link]
- 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation. Google Patents.
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(2018, March 26). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. Hindawi. Retrieved from [Link]
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- 3. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
Spectroscopic comparison of "Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate" isomers
The following guide details the spectroscopic differentiation of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (Target) from its critical isomers. This analysis is essential for validating synthesis pathways in drug discovery, particularly when using isoxazoles as bioisosteres or peptidomimetic scaffolds.
Executive Summary
Compound: this compound
CAS: 18906-20-4 (Typical for this class)
Significance: A bifunctional heterocyclic building block used in the synthesis of immunomodulators (e.g., Leflunomide analogs) and non-proteinogenic amino acids.
The Challenge: Cyclocondensation reactions involving hydroxylamine and
The Alternatives (Isomers)
This guide compares the Target against its two most prevalent structural isomers:
-
Regioisomer B: Ethyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate (Positional swap of Me and
). -
Tautomer C: Ethyl 5-imino-3-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate (Proton shift from N to Ring/C).
Structural Analysis & Logic
Differentiation relies on the distinct electronic environments of the C3 and C5 positions in the isoxazole ring.
-
Target (5-Amino-3-Methyl): Methyl group attached to
(C3); Amino group attached to (C5). -
Regioisomer B (3-Amino-5-Methyl): Amino group attached to
(C3); Methyl group attached to (C5).
Decision Logic Diagram
The following decision tree outlines the analytical workflow to confirm the correct isomer.
Figure 1: Analytical decision tree for differentiating isoxazole regioisomers.
Spectroscopic Comparison Data
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for distinction. The key diagnostic is the HMBC (Heteronuclear Multiple Bond Correlation) , which links the methyl protons to the ring carbon they are attached to.
| Feature | Target (5-Amino-3-Methyl) | Regioisomer B (3-Amino-5-Methyl) | Mechanistic Explanation |
| Methyl at C5 (next to O) is typically more deshielded than at C3. | |||
| Broad singlet, | Broad singlet, | Heavily solvent/concentration dependent; unreliable for primary ID. | |
| ~150 - 160 ppm ( | ~155 - 165 ppm ( | C3 is the imine-like carbon. | |
| ~170 - 180 ppm ( | ~165 - 175 ppm ( | C5 is the enol-ether-like carbon. Attached heteroatoms shift this significantly. | |
| HMBC Correlation | Me protons | Me protons | Definitive Proof. The methyl protons only couple to the carbon they are directly attached to (and neighbors). |
B. Infrared Spectroscopy (IR)
IR can distinguish the Tautomer (Imino form) from the Amino form, but is less effective for distinguishing regioisomers.
-
Amino Form (Target): Distinct doublet peaks for
stretch ( ) and a conjugated ester carbonyl ( ). -
Imino Form (Tautomer): Single
stretch and a shifted band. The ester carbonyl often shifts to higher wavenumbers ( ) due to loss of H-bond stabilization. -
Intramolecular H-Bonding: The Target forms a stable 6-membered H-bond ring between the 5-amino group and the 4-ester carbonyl, locking the conformation and lowering the carbonyl frequency.
C. Mass Spectrometry (MS)
-
Fragmentation: Both isomers show molecular ion
. -
Differentiation: The Target (5-amino) often loses ammonia (
, -17 Da) more readily during fragmentation compared to the 3-amino isomer due to the lability of the enamine-like 5-position.
Experimental Protocols
Protocol 1: Synthesis & Purification (Regioselective)
Objective: To synthesize the target while minimizing Regioisomer B formation. Mechanism: Reaction of ethyl (ethoxymethylene)cyanoacetate with hydroxylamine.
-
Reagents: Dissolve Ethyl 2-cyano-3-ethoxyacrylate (10 mmol) in Ethanol (20 mL).
-
Cyclization: Add Hydroxylamine hydrochloride (11 mmol) and Sodium Acetate (11 mmol).
-
Reflux: Heat to reflux for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Evaporate ethanol. Resuspend residue in water.[1] The product often precipitates.
-
Purification: Recrystallize from Ethanol/Water.
-
Note: If Regioisomer B is suspected (from different precursors like
-keto thioamides), use column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
-
Protocol 2: Definitive Characterization (HMBC)
Objective: Confirm the position of the methyl group.
-
Sample Prep: Dissolve 10 mg of purified crystals in 0.6 mL DMSO-d6 (preferred for solubility and H-bond visualization).
-
Acquisition:
-
Run standard
H (16 scans) and C (512+ scans). -
Run gHMBCAD (Gradient Heteronuclear Multiple Bond Correlation). Optimize for long-range coupling (
).
-
-
Analysis:
-
Locate the Methyl proton singlet (~2.3 ppm).
-
Trace the correlation spots in the 2D spectrum.
-
Validation: If the Methyl protons correlate to a carbon at ~150-155 ppm, it is the Target (C3-Me) . If they correlate to a carbon at >165 ppm, it is the Regioisomer (C5-Me) .
-
Synthesis Pathway Diagram[2]
Figure 2: Divergent synthesis pathways leading to regioisomers.
References
-
Sony, S. M. M., et al. (2005). "Ethyl 5-amino-3-methylisoxazole-4-carboxylate."[1] Acta Crystallographica Section E, E61, o2528. (Definitive X-ray structure proving planarity and H-bonding). Link
-
Regiec, A., et al. (2018). "5-Amino-3-methylisoxazole-4-carbohydrazide."[1] Acta Crystallographica Section E, E74, 1123-1127. (Comparison of related isoxazole amino-ester derivatives). Link
-
Beilstein Journals. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates." (Detailed NMR analysis of isoxazole ring carbons). Link
-
PubChem. "Ethyl 5-amino-3-methylisoxazole-4-carboxylate Compound Summary." Link
Sources
Definitive Structural Confirmation of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
This guide outlines the definitive structural confirmation of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate , a critical scaffold in medicinal chemistry often plagued by regioisomeric ambiguity.
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Structural Chemistry Division
Executive Summary: The Isoxazole Regioisomer Trap
In the development of immunomodulators and non-steroidal anti-inflammatory drugs (NSAIDs), the isoxazole ring is a privileged pharmacophore. However, the synthesis of This compound (Compound A) via the condensation of
The primary contaminant is often the 3-amino-5-methyl isomer (Compound B) . Distinguishing these two requires more than standard 1H NMR; it demands a logic-driven application of 2D NMR (HMBC/NOESY) and crystallographic validation. This guide provides a self-validating protocol to confirm the 5-amino-3-methyl architecture, contrasting it directly with its 3-amino-5-methyl analog.
Synthetic Context & Causality
To understand the analytical challenge, we must look at the reaction kinetics. The standard synthesis involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydroxylamine .
-
Kinetic Control: Attack of hydroxylamine on the nitrile carbon vs. the vinyl ether carbon dictates the ring closure.
-
The Problem: Variations in pH and temperature can shift the nucleophilic attack, leading to the formation of the thermodynamic byproduct (3-amino-5-methyl).
Visualization: Synthesis & Isomer Divergence
The following diagram maps the bifurcation point where the structural ambiguity arises.
Comparative Analytical Strategy
The following data compares the target molecule against its most common isomer.
Proton NMR ( H NMR) Distinction
The methyl group position relative to the heteroatoms (Oxygen vs. Nitrogen) creates a distinct shielding environment.
| Feature | Target: 5-amino-3-methyl (Compound A) | Isomer: 3-amino-5-methyl (Compound B) | Causality |
| -CH | Methyl at C5 is adjacent to Oxygen (deshielding), shifting it downfield. Methyl at C3 is adjacent to Nitrogen (less deshielding). | ||
| -NH | Broad singlet, variable | Broad singlet, variable | Less reliable due to exchange, but 5-NH |
HMBC Correlation (The "Smoking Gun")
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive solution in solution-state chemistry. It visualizes long-range (2-3 bond) couplings between protons and carbons.
-
Target Logic: The Methyl protons are attached to C3 . In HMBC, you will see a correlation from Methyl-H to C3 (quaternary) and potentially C4 . Crucially, C3 in isoxazoles typically resonates at ~150-160 ppm (C=N bond).
-
Isomer Logic: The Methyl protons are attached to C5 . In HMBC, Methyl-H correlates to C5 . C5 (O-C=C) typically resonates further downfield at ~165-175 ppm .
Visualization: HMBC Logic Flow
This diagram illustrates the specific correlations required to confirm the structure.
Experimental Protocols
Protocol A: Single Crystal X-Ray Diffraction (Ultimate Confirmation)
While NMR is faster, X-ray diffraction provides indisputable proof of the atomic connectivity and the planar nature of the isoxazole ring.
-
Crystallization: Dissolve 50 mg of the crude product in a minimal amount of hot ethanol. Add ethyl acetate dropwise until slight turbidity appears. Allow to stand at 4°C for 48 hours.
-
Selection: Select a colorless, block-like crystal (approx 0.2 x 0.2 x 0.1 mm).
-
Refinement: Solve using direct methods (SHELXS).
-
Validation Check:
-
Space Group: Typically
or . -
Key Bond Lengths: The N-O bond length in the isoxazole ring should be approximately 1.40–1.42 Å .
-
Reference: Compare unit cell dimensions with the reported structure by Sony et al. (2005).
-
Protocol B: NMR Acquisition for Purity Assessment
-
Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-d
(preferred over CDCl to sharpen the amino proton signals). -
Pulse Sequence: Run a standard 1H (32 scans) and a gradient-selected HMBC (optimized for 8 Hz coupling).
-
Processing: Phase correct manually. Look for the "clean" methyl singlet. If a smaller singlet appears ~0.3 ppm downfield, the sample contains the 5-methyl isomer.
References
-
Sony, S. M. M., Saravanan, S., Muthusubramanian, S., & Natarajan, S. (2005).[1] Ethyl 5-amino-3-methylisoxazole-4-carboxylate.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 61(1), o143-o145. Link
-
Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011).[4] Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68.[4] Link
-
Abdul Manan, N. A., et al. (2023).[1][3] Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.[1][3] IUCrData, 8, x230623.[3] Link
-
Rao, A. S., & Rao, R. B. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78–89.[5] Link
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- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate: Traditional vs. Green Chemistry Approaches
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, in particular, is a valuable building block for the synthesis of a wide range of biologically active compounds. This guide provides an in-depth technical comparison of traditional and green synthetic routes to this important molecule, offering insights into the causality behind experimental choices and providing actionable protocols for the modern, environmentally-conscious laboratory.
The Target Molecule: Significance and Synthetic Challenges
This compound is a key intermediate in the development of various therapeutic agents. Its bifunctional nature, possessing both an amino and a carboxylate group, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. However, traditional synthetic methods often involve multiple steps, harsh reagents, and significant solvent waste, prompting the exploration of more sustainable and efficient green chemistry alternatives.
Traditional Synthesis: A Multi-Step Approach
The classical synthesis of this compound is a well-established, yet lengthy, three-step process. This method, while reliable, presents several drawbacks from a green chemistry perspective, including the use of volatile organic solvents, stoichiometric reagents, and multiple reaction and work-up procedures, which contribute to a lower overall process efficiency and higher environmental impact.
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate
-
In a round-bottom flask, combine triethyl orthoacetate (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Heat the mixture to 110 °C and remove the ethanol formed during the reaction by distillation.
-
Upon cooling, a precipitate will form. Filter the solid and wash it with a 10% hydrochloric acid solution to yield Ethyl 2-cyano-3-ethoxybut-2-enoate.
Step 2: Synthesis of this compound
-
Prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Dissolve the Ethyl 2-cyano-3-ethoxybut-2-enoate from Step 1 in ethanol and add it to the previously prepared mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol. The resulting precipitate is filtered, washed with water, and dried to yield the target molecule, this compound.[1]
Step 3: Optional Hydrolysis to 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid
-
Dissolve the product from Step 2 in a 10% sodium hydroxide solution and heat to 70 °C.
-
After cooling, acidify the mixture with hydrochloric acid to a pH of 4.
-
The resulting precipitate is filtered, washed with water, and dried.[1]
Green Chemistry Approach: A One-Pot, Ultrasound-Assisted Synthesis
In contrast to the multi-step traditional method, a green chemistry approach leverages the principles of process intensification and the use of benign reaction media. A proposed one-pot, three-component synthesis under ultrasonic irradiation offers a significantly more efficient and environmentally friendly alternative. This method eliminates the need for isolating intermediates, reduces reaction times, and often employs safer solvents.
The Power of Sonochemistry
Ultrasound-assisted synthesis accelerates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots of intense temperature and pressure, enhancing mass transfer and increasing reaction rates, often leading to higher yields in shorter times.[2]
Experimental Protocol: Proposed Green Synthesis
-
In a suitable reaction vessel, combine ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and a catalytic amount of a reusable, green catalyst (e.g., itaconic acid) in an aqueous medium.
-
To this mixture, add hydroxylamine hydrochloride (1.2 equivalents).
-
Submerge the vessel in an ultrasonic bath and irradiate at a frequency of 40-60 kHz at a controlled temperature (e.g., 50°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, the product often precipitates directly from the reaction mixture.
-
Collect the solid product by filtration, wash with cold water, and dry to yield this compound.
Comparative Analysis: Traditional vs. Green Synthesis
| Parameter | Traditional Synthesis | Green (Ultrasound-Assisted) Synthesis | Rationale for Improvement |
| Number of Steps | 3 (including intermediate isolation) | 1 (One-pot) | Process intensification reduces waste and resource consumption. |
| Reaction Time | > 24 hours | 15 - 30 minutes | Ultrasound enhances reaction kinetics.[2] |
| Solvents | Ethanol, 10% HCl, 10% NaOH | Water (or ethanol-water mixture) | Water is a non-toxic, non-flammable, and inexpensive solvent. |
| Catalyst | DMAP, Sodium Ethoxide | Reusable acid catalyst (e.g., Itaconic Acid) | Reduces waste and allows for catalyst recycling. |
| Energy Consumption | Prolonged heating and stirring | Short-term ultrasonication | Significant energy savings due to drastically reduced reaction times. |
| Yield | Moderate to Good | Good to Excellent | Improved efficiency of the one-pot reaction. |
| Work-up | Multiple extractions and filtrations | Simple filtration | Reduced use of organic solvents and simplified product isolation. |
Mechanistic Insights
Traditional Synthesis Pathway
The traditional synthesis proceeds through a sequential condensation and cyclization mechanism. The initial Knoevenagel condensation of triethyl orthoacetate and ethyl cyanoacetate forms an activated enoate. In the second step, hydroxylamine adds to this intermediate, followed by an intramolecular cyclization and elimination of ethanol to form the isoxazole ring.
Green Synthesis Pathway
The proposed one-pot green synthesis involves a domino reaction sequence. The reaction is initiated by the formation of an oxime from ethyl acetoacetate and hydroxylamine. This is followed by a Knoevenagel-type condensation with ethyl cyanoacetate, and a subsequent intramolecular cyclization to form the final product. The ultrasonic irradiation facilitates all these steps in a single pot, significantly accelerating the overall transformation.
Conclusion and Future Outlook
For the synthesis of this compound, the adoption of green chemistry principles, particularly through ultrasound-assisted, one-pot multicomponent reactions, presents a compelling alternative to traditional methods. The benefits of significantly reduced reaction times, energy consumption, and waste generation, coupled with the use of environmentally benign solvents, align with the growing demand for sustainable practices in the pharmaceutical and chemical industries. While the traditional methods are well-established, the demonstrable advantages of green approaches make them the superior choice for modern, efficient, and responsible chemical synthesis. Further research into optimizing catalysts and expanding the substrate scope of these green methods will continue to enhance their utility and adoption in both academic and industrial settings.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]
-
Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PMC. Available at: [Link]
-
Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed. Available at: [Link]
-
Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Publishing. Available at: [Link]
-
A green synthesis of new 3-aryl-4-phenylsulfonyl-5-aminoisoxazoles. ResearchGate. Available at: [Link]
-
Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. Available at: [Link]
-
Ultrasound-Assisted Green Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides via One-Pot Five-Component Reaction using CaCl2/K2CO3 as Pre-Catalyst in Water. ResearchGate. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Available at: [Link]
-
Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. MDPI. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. Google Patents.
-
Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Academia.edu. Available at: [Link]
-
Ultrasound-assisted synthesis of heterocyclic compounds. PubMed. Available at: [Link]
-
Ultrasound assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. PMC. Available at: [Link]
-
Comparison of traditional and green synthetic approaches for the formation of 2-substituted benzoxazoles. ResearchGate. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. OUCI. Available at: [Link]
-
Scheme 1. Thermal and ultrasound assisted synthesis of oxazole derivatives 3a-d using deep eutectic solvent as reaction medium. ResearchGate. Available at: [Link]
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Technical Guide: Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate and Analogues in Drug Design
This guide provides an in-depth technical analysis of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (CAS: 3553-78-4), a critical heterocyclic building block. It contrasts this compound with its structural analogues and functional alternatives (such as pyrazoles), supported by experimental protocols and mechanistic insights.
Executive Summary
This compound is a versatile scaffold extensively used to synthesize fused heterocyclic systems, particularly isoxazolo[5,4-d]pyrimidines . Its unique electronic profile—characterized by a planar conformation stabilized by intramolecular hydrogen bonding—makes it a superior alternative to open-chain precursors for generating rigid bioactive cores.
This guide compares the "Ethyl Ester" variant against its Methyl , Acid , and 3-Trifluoromethyl analogues, evaluating their utility in kinase inhibition (e.g., VEGFR-2), antimicrobial research, and peptidomimetics.
Structural Landscape & Analogue Comparison
The selection of the C4-ester and C3-substituent dramatically influences the solubility, lipophilicity, and synthetic reactivity of the scaffold.
Comparative Profile of Key Analogues
| Compound Variant | Structure Modification | LogP (Calc) | Synthetic Utility | Primary Application |
| Ethyl Ester (Standard) | Ethyl group at C4 | ~1.49 | Balanced solubility/reactivity; Ideal for cyclization. | General intermediate for fused pyrimidines. |
| Methyl Ester | Methyl group at C4 | ~1.10 | Higher crystallinity; faster aminolysis rates. | X-ray crystallography studies; rapid library generation. |
| Carboxylic Acid (AMIA) | -COOH at C4 | 0.2 - 0.5 | Zwitterionic; requires activation (HATU/EDC). | Peptidomimetics (Solid-phase peptide synthesis).[1] |
| 3-CF3 Analogue | -CF3 at C3 | ~2.10 | Increased metabolic stability; electron-withdrawing. | Kinase Inhibitors (Alters pKa of the amine). |
| Pyrazole Isostere | N-H instead of O | ~1.20 | Higher basicity; aromatic stability. | Alternative scaffold when metabolic stability is an issue. |
Mechanism of Action: Why Isoxazole?
Unlike pyrazoles, the isoxazole ring acts as a bioisostere of the amide bond but with restricted conformation. Crystallographic data indicates that the 5-amino group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This locks the molecule in a planar conformation, pre-organizing it for cyclization reactions (e.g., with nitriles or formamides) to form fused systems with high atom economy.
Decision Logic: Scaffold Selection
The following decision tree assists medicinal chemists in selecting the appropriate building block based on the target biological profile.
Figure 1: Decision matrix for selecting between isoxazole and pyrazole scaffolds based on metabolic and synthetic requirements.
Experimental Protocol: Synthesis of Isoxazolo[5,4-d]pyrimidines
This protocol demonstrates the primary utility of This compound : its conversion into a fused bioactive system. This route is preferred over the "pyrimidine-first" approach due to higher regioselectivity.
Objective
Synthesize 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one (a core structure for bioactive analogues).
Reagents & Materials
-
Precursor: this compound (1.0 eq)
-
Reagent: Formamide (Excess, acts as solvent and C1 synthon)
-
Catalyst: Sodium Ethoxide (EtONa) or Ammonium Acetate (mild conditions)
-
Apparatus: Microwave reactor (preferred) or Reflux condenser.
Step-by-Step Methodology
-
Preparation:
-
In a 50 mL round-bottom flask (or microwave vial), dissolve 1.70 g (10 mmol) of this compound in 10 mL of formamide.
-
Note: Formamide must be dry. Water acts as a competitive nucleophile, hydrolyzing the ester to the acid (AMIA), which does not cyclize under these conditions.
-
-
Cyclization:
-
Method A (Thermal): Heat the mixture to 180–190 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (Rf ~0.[2]6) should disappear, replaced by a lower Rf spot.
-
Method B (Microwave - Recommended): Irradiate at 150 W, 180 °C for 20 minutes.
-
Causality: The high temperature is required to overcome the energy barrier of the initial amide formation. The subsequent intramolecular attack of the isoxazole nitrogen onto the formamide intermediate is rapid due to the geometric pre-organization mentioned in Section 2.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the solution into 50 mL of ice-cold water. The fused pyrimidine is typically insoluble in water and will precipitate.
-
Filter the solid and wash with cold water (3 x 10 mL) to remove excess formamide.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1).
-
Expected Yield: 75–85%.
-
Validation: 1H NMR (DMSO-d6) should show a distinct singlet at ~8.3 ppm (Pyrimidine C-H) and disappearance of the ethyl ester signals (quartet at 4.2 ppm, triplet at 1.3 ppm).
-
Synthetic Pathway Visualization
Figure 2: Cyclocondensation pathway converting the isoxazole precursor to the fused pyrimidine scaffold.
Performance Comparison: Isoxazole vs. Pyrazole Derivatives[3][4]
In drug discovery, replacing an isoxazole with a pyrazole is a common strategy to improve metabolic stability (isoxazoles can be cleaved by reductive metabolism). However, this often comes at the cost of binding affinity.
| Feature | Isoxazole Derivative | Pyrazole Derivative | Experimental Observation |
| H-Bonding | Acceptor (N) & Donor (NH2) | Donor (NH) & Donor (NH2) | Isoxazoles often show higher potency in pockets requiring a specific H-bond acceptor at the ring position (e.g., certain Kinase hinge regions). |
| pKa (Amino group) | Lower (Less basic) | Higher (More basic) | Pyrazole amines are more likely to be protonated at physiological pH, affecting membrane permeability. |
| Metabolic Stability | Moderate (Reductive ring opening) | High | Pyrazoles are generally preferred for in vivo half-life, while isoxazoles are excellent for in vitro potency optimization. |
| Solubility | Moderate | Low to Moderate | Pyrazoles often require alkylation on the ring nitrogen to improve solubility, adding synthetic steps. |
Case Study Insight: In the development of 20-HETE synthase inhibitors, isoxazole analogues (e.g., derived from the title compound) maintained high selectivity for the target enzyme compared to imidazole derivatives, which lost selectivity for CYPs. While pyrazoles were more stable, the isoxazole's unique geometry provided a distinct selectivity profile [1].
Emerging Application: Solid-Phase Peptide Synthesis (SPPS)
The acid analogue, 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid (AMIA) , functions as a
-
Protocol Adjustment: Standard Fmoc-protection protocols often fail due to the low nucleophilicity of the 5-amino group.
-
Solution: Use the ethyl ester precursor during the initial synthesis steps, then hydrolyze the ester after coupling, or use ultrasonic agitation to facilitate coupling of the free acid form [2].
References
-
Nakamura, T., et al. (2003). "Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors." Journal of Medicinal Chemistry.
-
Zuck, J., et al. (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Molecules.
-
Vicentini, C. B., et al. (1990).[3] "A synthetic entry to isoxazolo[5,4-d]pyrimidine-4(5H)thione and isothiazolo[4,3-d]isoxazole."[3] Journal of Heterocyclic Chemistry.
-
Rykowski, S., et al. (2018). "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." International Journal of Molecular Sciences.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
